molecular formula C15H20Br2O2 B15556984 Laureatin

Laureatin

カタログ番号: B15556984
分子量: 392.13 g/mol
InChIキー: QVSXXUNREJZJAN-AATRIKPKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laureatin is a useful research compound. Its molecular formula is C15H20Br2O2 and its molecular weight is 392.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C15H20Br2O2

分子量

392.13 g/mol

IUPAC名

6-bromo-4-(1-bromopropyl)-2-[(E)-pent-2-en-4-ynyl]-3,8-dioxabicyclo[5.1.1]nonane

InChI

InChI=1S/C15H20Br2O2/c1-3-5-6-7-12-15-9-14(19-15)11(17)8-13(18-12)10(16)4-2/h1,5-6,10-15H,4,7-9H2,2H3/b6-5+

InChIキー

QVSXXUNREJZJAN-AATRIKPKSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery and Isolation of Laureatin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activity of laureatin, a halogenated C15 acetogenin (B2873293) derived from marine red algae. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of marine natural products for therapeutic and insecticidal applications.

Introduction: The Emergence of a Potent Biocontrol Agent

This compound is a fascinating and biologically active natural product first identified from the red marine alga Laurencia nipponica.[1] A member of the C15 acetogenins (B1209576), a class of secondary metabolites characterized by a fifteen-carbon chain, this compound's structure is distinguished by the presence of a halogen atom (bromine) and a cyclic ether moiety.[1][2] Its discovery in the late 1960s by Professor Tadashi Irie and his team marked a significant contribution to the field of marine natural products chemistry.[1]

Subsequent research has highlighted the potent insecticidal properties of this compound, particularly its larvicidal activity against mosquitos, positioning it as a promising candidate for the development of new biocontrol agents.[3] This guide delves into the technical aspects of its discovery, the detailed methodologies for its isolation and purification, its known biological activities, and its putative mechanism of action.

The Discovery of this compound

The pioneering work on the chemical constituents of Laurencia species was conducted by Professor Tadashi Irie's research group in Japan. In 1969, they reported the isolation and structural elucidation of this compound and its isomer, isothis compound, from Laurencia nipponica.[1] Their findings were published in a series of communications, laying the groundwork for future investigations into this class of compounds.

Experimental Protocols: From Alga to Isolated Compound

The isolation and purification of this compound from Laurencia nipponica involve a multi-step process that leverages the compound's physicochemical properties. The following is a detailed methodology synthesized from various studies on the isolation of acetogenins and other secondary metabolites from Laurencia species.

Algal Collection and Preparation
  • Collection: Fresh specimens of Laurencia nipponica are collected from their natural marine habitat.

  • Cleaning: The collected algae are thoroughly washed with fresh seawater to remove epiphytes, sand, and other marine organisms.

  • Drying: The cleaned algal material is air-dried in a well-ventilated area, avoiding direct sunlight to prevent the degradation of photosensitive compounds.

  • Grinding: The dried algae are then ground into a fine powder using a blender to increase the surface area for efficient solvent extraction.

Extraction
  • Solvent Maceration: The powdered algal material (e.g., 100 g) is submerged in a suitable organic solvent, typically methanol (B129727) or a mixture of dichloromethane (B109758) and methanol (1:1 v/v), in an Erlenmeyer flask.

  • Ultrasonication: The flask is placed in an ultrasonic bath for approximately 20 minutes to enhance the extraction efficiency by disrupting the cell walls.

  • Filtration: The mixture is then filtered under vacuum through a sintered glass funnel to separate the solvent extract from the algal biomass.

  • Repeated Extraction: The extraction process is repeated multiple times (typically 3-4 times) with fresh solvent to ensure the complete extraction of the secondary metabolites.

  • Solvent Evaporation: The collected filtrates are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract, a complex mixture of various compounds, is subjected to chromatographic techniques to isolate this compound.

  • Silica (B1680970) Gel Column Chromatography:

    • Column Packing: A glass column is packed with silica gel 60 as the stationary phase, using a slurry method with a non-polar solvent like n-hexane.

    • Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

    • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fraction Collection: Fractions of the eluate are collected sequentially.

  • Thin-Layer Chromatography (TLC) Monitoring:

    • The collected fractions are monitored by TLC on silica gel plates to identify the fractions containing this compound.

    • The TLC plates are visualized under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid) to reveal the separated compounds.

    • Fractions with similar TLC profiles are combined.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification, the this compound-containing fractions are subjected to preparative HPLC.

    • A reverse-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of methanol and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is then evaporated to yield pure this compound.

Quantitative Data

Table 1: Estimated Yield and Purity at Different Stages of Isolation

StageProductTypical Yield (from 100g dried algae)Purity
ExtractionCrude Extract15 - 25 gLow
Column ChromatographyEnriched Fraction100 - 500 mgMedium
Preparative HPLCPure this compound10 - 50 mg>95%

Biological Activity and Mechanism of Action

This compound has demonstrated significant insecticidal activity, particularly as a larvicide.[3] The primary mechanism of action for many halogenated marine natural products with insecticidal properties is neurotoxicity.[4][5][6][7] While the precise signaling pathway of this compound has not been definitively elucidated, it is hypothesized to act on the insect's nervous system, a common target for insecticides.

Potential molecular targets for neurotoxic insecticides include:

  • Voltage-gated Sodium Channels: Many insecticides exert their effects by disrupting the normal function of these channels, leading to prolonged neuron firing and eventual paralysis.[7][8][9]

  • Acetylcholinesterase (AChE): Inhibition of this enzyme leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in the synapse, causing continuous nerve stimulation, paralysis, and death.[3][10][11][12][13]

Given the structural similarities of this compound to other neurotoxic marine compounds, it is plausible that its insecticidal activity stems from its interaction with one or more of these critical neuronal targets.

Visualizations

Experimental Workflow

experimental_workflow cluster_collection Collection & Preparation cluster_extraction Extraction cluster_purification Purification collection Collection of Laurencia nipponica washing Washing collection->washing drying Air Drying washing->drying grinding Grinding drying->grinding maceration Solvent Maceration (DCM/MeOH) grinding->maceration sonication Ultrasonication maceration->sonication filtration Filtration sonication->filtration evaporation1 Solvent Evaporation filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract column_chrom Silica Gel Column Chromatography crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc hplc Preparative HPLC tlc->hplc pure_this compound Pure this compound hplc->pure_this compound

Caption: A flowchart illustrating the key stages in the isolation and purification of this compound.

Proposed Signaling Pathway of Insecticidal Action

signaling_pathway cluster_neuron Insect Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane acetylcholine Acetylcholine (ACh) ache_receptor ACh Receptor Depolarization acetylcholine->ache_receptor:f0 ache Acetylcholinesterase (AChE) acetylcholine->ache degradation na_channel Voltage-Gated Na+ Channel Na+ influx hyper_excitation Continuous Nerve Firing (Hyper-excitation) na_channel:f1->hyper_excitation ache_receptor:f1->na_channel:f0 This compound This compound This compound->na_channel:f0 Disruption? This compound->ache Inhibition? nerve_impulse Normal Nerve Impulse nerve_impulse->acetylcholine paralysis Paralysis & Death hyper_excitation->paralysis

Caption: A diagram showing the potential neurotoxic mechanism of action of this compound in insects.

References

Unveiling the Bio-Pharmacological Potential of Laureatin and Related Compounds from Laurencia Algae

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The marine environment is a vast reservoir of unique chemical structures with significant pharmacological potential. Among these, secondary metabolites from the red algae genus Laurencia have garnered considerable attention. This technical guide provides an in-depth overview of the known biological activities of laureatin and, more broadly, related bioactive compounds isolated from Laurencia species, including sesquiterpenes and C15 acetogenins. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these marine natural products.

Anticancer Activity

Several compounds derived from Laurencia species have demonstrated potent cytotoxic and anticancer properties. Notably, the sesquiterpene elatol (B1200643) has been investigated for its effects on various cancer cell lines.

Quantitative Data on Anticancer Activity

CompoundCell LineActivityValueReference
ElatolA549 (Lung Carcinoma)CC506.24 µM[1]
ElatolRD (Rhabdomyosarcoma)CC5014.24 µM[1]
IsoaplysinHT29 (Colon)GI5023 µM (average)[2]
IsoaplysinU87 (Glioblastoma)GI5023 µM (average)[2]
IsoaplysinMCF-7 (Breast)GI5023 µM (average)[2]
DebromoaplysinolHT29 (Colon)GI5014 µM (average)[2]
DebromoaplysinolU87 (Glioblastoma)GI5014 µM (average)[2]
DebromoaplysinolMCF-7 (Breast)GI5014 µM (average)[2]
Aqueous Extract of L. karachianaA549 (Human Lung Cancer)IC5056.85 µg/ml[3][4]
Aqueous Extract of L. karachianaL929 (Normal Mouse Fibroblast)IC50219.05 µg/ml[3][4]
Hex:AcOEt fraction of L. obtusaAGS (Adenocarcinoma Gastric)IC509.23 µg/mL[5][6]
Laurencia catarinensis extractVarious Cancer Cell LinesIC5055.2 - 217.0 µg/ml[7][8]
Laurencia majuscula extractVarious Cancer Cell LinesIC5014.3 µg/ml (IC50 for DPPH scavenging)[7][8]
Mechanism of Action: Elatol-Induced Apoptosis

Elatol has been shown to induce apoptosis in cancer cells through the inhibition of protein translation and modulation of key cell cycle and apoptotic proteins.[9][10] One of the primary mechanisms is the inhibition of the eukaryotic initiation factor 4A (eIF4A), an ATP-dependent RNA helicase that is crucial for the initiation of translation of many oncogenes.[11] Inhibition of eIF4A by elatol leads to a decrease in the expression of proteins essential for cell cycle progression, such as cyclin D1, cyclin E, cyclin-dependent kinase 2 (cdk2), and cdk4.[9][10] This cell cycle arrest at the G1/S transition, coupled with a decrease in the anti-apoptotic protein bcl-xl and an increase in the pro-apoptotic proteins bak, caspase-9, and p53, ultimately triggers the apoptotic cascade.[9][10]

Elatol_Apoptosis_Pathway Elatol Elatol eIF4A1 eIF4A1 Inhibition Elatol->eIF4A1 Translation Decreased Protein Translation eIF4A1->Translation Cyclins Cyclin D1/E, cdk2/4 Expression Decreased Translation->Cyclins Bcl_xl bcl-xl Expression Decreased Translation->Bcl_xl CellCycle G1/S Cell Cycle Arrest Cyclins->CellCycle Caspase9 Caspase-9 Activation Bcl_xl->Caspase9 Apoptosis Apoptosis CellCycle->Apoptosis Bak_p53 Bak, p53 Expression Increased Bak_p53->Caspase9 Caspase9->Apoptosis

Elatol-induced apoptosis signaling pathway.

Furthermore, elatol has been found to induce the integrated stress response (ISR) through the OMA1-DELE1-HRI pathway, which is triggered by mitochondrial stress.[11] This pathway involves the cleavage of DELE1 by the mitochondrial protease OMA1, leading to the activation of the eIF2α kinase HRI in the cytosol. This results in the phosphorylation of eIF2α and subsequent translation of ATF4, a key transcription factor in the stress response.

Elatol_ISR_Pathway Elatol Elatol MitoStress Mitochondrial Stress Elatol->MitoStress OMA1 OMA1 Activation MitoStress->OMA1 DELE1 DELE1 Cleavage OMA1->DELE1 DELE1_cyto Cytosolic DELE1 DELE1->DELE1_cyto HRI HRI Activation DELE1_cyto->HRI eIF2a eIF2α Phosphorylation HRI->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 ISR Integrated Stress Response ATF4->ISR

Elatol-induced Integrated Stress Response pathway.
Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the solvent used to dissolve the compound).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for the desired time. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle.

Principle: Western blotting allows for the detection of specific proteins in a complex mixture. Changes in the expression levels of key apoptotic proteins, such as caspases and members of the Bcl-2 family, can be quantified to assess apoptosis.

Protocol:

  • Protein Extraction: Treat cells with the test compound, harvest, and lyse in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Antimicrobial Activity

Compounds from Laurencia species, particularly laurinterol (B1247104), have shown significant antimicrobial activity against a range of pathogenic bacteria.

Quantitative Data on Antimicrobial Activity

CompoundBacteriaActivityValueReference
LaurinterolMycobacterium abscessusMIC6.25 µg/mL[12][13]
LaurinterolMycobacterium tuberculosisMIC25-50 µg/mL[14]
LaurinterolBacillus speciesMIC<3.9 µg/mL[15]
AplysinM. intracellulareMIC50 µg/mL[14]
Laurencia corymbosa compound 4Acinetobacter baumanniiMIC1 μg/mL[16]
Laurencia catarinensis extractKlebsiella pneumoniaeMIC0.98 µg/ml[7][8]
Padina pavonica extractBacillus subtilisMIC1.95 µg/ml[7]
Mechanism of Action: Laurinterol-Induced Membrane Disruption

The primary antimicrobial mechanism of laurinterol is believed to be the disruption of the bacterial cell membrane.[17] This leads to increased membrane permeability, leakage of intracellular components, and ultimately cell death. Laurinterol has also been shown to inhibit biofilm formation, which is a key virulence factor for many pathogenic bacteria.[15]

Laurinterol_Antimicrobial_Workflow Laurinterol Laurinterol Membrane Interaction with Bacterial Membrane Laurinterol->Membrane Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Workflow of laurinterol's antimicrobial action.
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Principle: The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a bacterium.

Protocol:

  • Preparation of Inoculum: Culture the test bacterium overnight in a suitable broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Insecticidal Activity

This compound, the namesake compound of this group, was first identified for its potent activity as a mosquito larvicide. Other related compounds, such as laurinterol, have also demonstrated insecticidal and repellent properties.

Quantitative Data on Insecticidal Activity

CompoundInsectActivityValueReference
LaurinterolReticulitermes speratus (termite)LD502.2 µ g/insect [18]
Mechanism of Action: Potential Acetylcholinesterase Inhibition

The insecticidal mechanism of laurinterol is suggested to involve the inhibition of acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[18] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, causing paralysis and death.

Laurinterol_Insecticidal_Workflow Laurinterol Laurinterol AChE Acetylcholinesterase (AChE) Inhibition Laurinterol->AChE ACh Acetylcholine Accumulation AChE->ACh Paralysis Nervous System Disruption & Paralysis ACh->Paralysis Death Insect Death Paralysis->Death

Proposed workflow for laurinterol's insecticidal action.
Experimental Protocol: Larvicidal Bioassay

Principle: This bioassay evaluates the toxicity of a compound against insect larvae by exposing them to different concentrations of the substance in an aqueous environment.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., ethanol or DMSO). Make serial dilutions in water to obtain the desired test concentrations.

  • Larval Exposure: Place a defined number of insect larvae (e.g., 20-25) in beakers containing the test solutions. Include a control group with the solvent only.

  • Mortality Assessment: Record the number of dead larvae at specified time points (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value (the concentration that causes 50% mortality).

Other Biological Activities

In addition to the activities detailed above, compounds from Laurencia have been reported to possess a range of other biological effects, including antiviral and antifungal activities.[11] Further research is needed to fully elucidate the potential of these compounds in these areas.

This guide provides a comprehensive overview of the current state of research on the biological activities of this compound and related compounds from Laurencia algae. The potent and diverse pharmacological properties of these marine natural products highlight their potential as lead compounds for the development of new therapeutic agents. Further investigation into their mechanisms of action and in vivo efficacy is warranted to translate these promising findings into clinical applications.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The marine environment is a vast reservoir of unique and structurally diverse natural products, many of which hold significant promise for the development of novel therapeutic agents. Among the most prolific producers of bioactive secondary metabolites is the red algal genus Laurencia. This technical guide provides an in-depth review of laureatin and related marine natural products, with a focus on their chemical diversity, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

The genus Laurencia is renowned for its production of a wide array of halogenated and non-halogenated secondary metabolites, primarily sesquiterpenes, diterpenes, and C15-acetogenins.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, antiviral, and anti-inflammatory properties.[3][4] This guide will delve into the quantitative biological data of these compounds, provide detailed experimental protocols for their isolation and characterization, and visualize the known signaling pathways through which they exert their effects.

Data Presentation: Biological Activities of this compound and Related Compounds

The following tables summarize the quantitative data on the cytotoxic activities of various sesquiterpenes and C15-acetogenins isolated from Laurencia species. The data is presented to facilitate easy comparison of the potency of these compounds against various cancer cell lines.

Table 1: Cytotoxicity of Sesquiterpenes from Laurencia Species

CompoundClassCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
LaurebiphenylSesquiterpeneA549 (Lung Adenocarcinoma)1.68-[1]
BGC-823 (Stomach Cancer)1.22-[1]
Bel 7402 (Hepatoma)1.91-[1]
HCT-8 (Colon Cancer)1.77-[1]
HeLa (Cervical Cancer)1.61-[1]
ObtusolSesquiterpeneColo-205 (Colon Cancer)1.2 ± 1.4-[2]
(-)-ElatolSesquiterpeneColo-205 (Colon Cancer)2.5 ± 1.3-[2]
ElatolSesquiterpeneB16F10 (Melanoma)-~2.5[5]
ElatolSesquiterpeneNon-Hodgkin Lymphoma Cell Lines-LD50 values reported[6]

Table 2: Cytotoxicity of C15-Acetogenins from Laurencia Species

CompoundClassCancer Cell LineIC50 (µM)Reference
Annonaceous AcetogeninsC15-AcetogeninVariousPotent cytotoxic activity[7][8]
(12Z)-cis-maneonene-DC15-AcetogeninBlood NeutrophilsApoptosis inhibition[9]
(12E)-cis-maneonene-EC15-AcetogeninBlood NeutrophilsApoptosis inhibition[9]
(12Z)-trans-maneonene-CC15-AcetogeninBlood NeutrophilsApoptosis inhibition[9]

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, structure elucidation, and cytotoxicity assessment of this compound and related marine natural products from Laurencia species.

Isolation and Purification of Sesquiterpenes from Laurencia Species

This protocol is a generalized procedure based on methodologies reported for the isolation of sesquiterpenes from Laurencia.[5][10][11]

a. Collection and Extraction:

  • Collect fresh specimens of Laurencia species.

  • Lyophilize and grind the algal material.

  • Perform maceration of the dried material with a 1:1 mixture of dichloromethane (B109758) (CH2Cl2) and methanol (B129727) (MeOH) for 48 hours at room temperature.

  • Filter the extract and concentrate it under reduced pressure. Repeat the extraction process multiple times for exhaustive extraction.

  • Perform a liquid-liquid partition of the crude extract using a 1:1:1 mixture of CH2Cl2, MeOH, and water to separate the extract into a hydromethanolic phase and a CH2Cl2 phase.

b. Chromatographic Separation:

  • Subject the CH2Cl2 phase to column chromatography on silica (B1680970) gel.

  • Elute the column with a stepwise gradient of n-hexane, ethyl acetate (B1210297) (EtOAc), and MeOH of increasing polarity.

  • Monitor the fractions using thin-layer chromatography (TLC).

  • Combine fractions with similar TLC profiles.

  • Further purify the fractions containing the compounds of interest using preparative TLC or high-performance liquid chromatography (HPLC) with a suitable solvent system (e.g., n-hexane:EtOAc).

Structure Elucidation

The structures of the isolated compounds are typically determined using a combination of spectroscopic techniques.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Record 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra on a Bruker Avance spectrometer (e.g., at 500 MHz for ¹H and 125 MHz for ¹³C).

  • Dissolve the samples in deuterated chloroform (B151607) (CDCl3).

  • Reference the chemical shifts to the residual solvent signals.

  • Utilize the combination of these NMR experiments to establish the planar structure and relative stereochemistry of the molecules.

b. Mass Spectrometry (MS):

  • Obtain high-resolution mass spectra (HRMS) using techniques such as electrospray ionization (ESI) or electron ionization (EI) to determine the molecular formula of the compounds.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and the cytotoxic effects of compounds.[9][12][13]

a. Cell Culture and Treatment:

  • Seed human cancer cell lines (e.g., A549, MCF-7, HeLa) in 96-well plates at a suitable density.

  • Allow the cells to adhere and grow for 24 hours.

  • Treat the cells with various concentrations of the isolated compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

b. MTT Incubation and Formazan (B1609692) Solubilization:

  • After the treatment period, add MTT solution (final concentration of approximately 0.5 mg/mL) to each well.

  • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

c. Data Analysis:

  • Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Mechanisms of Action

Several studies have begun to unravel the molecular mechanisms underlying the potent biological activities of Laurencia-derived natural products. The sesquiterpene (-)-elatol, in particular, has been shown to induce apoptosis and cell cycle arrest in cancer cells.[2][5]

Apoptosis Induction by (-)-Elatol

(-)-Elatol has been demonstrated to induce apoptosis in Colo-205 colon cancer cells.[2] The proposed mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the involvement of multiple caspases.

Elatol_Apoptosis_Pathway Elatol (-)-Elatol Mitochondrion Mitochondrion Elatol->Mitochondrion Induces stress Caspase8 Caspase-8 Elatol->Caspase8 Activates Caspase6 Caspase-6 Elatol->Caspase6 Activates Caspase4 Caspase-4 Elatol->Caspase4 Activates Caspase9 Caspase-9 Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Caspase6->Caspase3 Activates Caspase4->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed apoptotic pathway induced by (-)-elatol in cancer cells.

Cell Cycle Arrest by Elatol

Elatol has also been shown to induce cell cycle arrest at the G1/S transition phase in melanoma cells.[5] This is achieved through the downregulation of key cell cycle regulatory proteins.

Elatol_Cell_Cycle_Arrest Elatol Elatol CyclinD1 Cyclin D1 Elatol->CyclinD1 CDK4 CDK4 Elatol->CDK4 CyclinE Cyclin E Elatol->CyclinE CDK2 CDK2 Elatol->CDK2 G1_S_Transition G1/S Phase Transition CyclinD1->G1_S_Transition CDK4->G1_S_Transition CyclinE->G1_S_Transition CDK2->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest

Caption: Mechanism of elatol-induced G1/S cell cycle arrest.

Conclusion and Future Directions

This compound and its related marine natural products from the genus Laurencia represent a rich and diverse source of bioactive compounds with significant potential for the development of new anticancer therapies. This technical guide has summarized the available quantitative data on their cytotoxicity, provided detailed experimental protocols for their study, and visualized the known signaling pathways through which some of these compounds exert their effects.

While significant progress has been made in understanding the biological activities of these compounds, particularly elatol, further research is warranted. Future studies should focus on:

  • Elucidating the specific molecular targets of this compound and a wider range of related compounds.

  • Investigating the in vivo efficacy and safety of these compounds in preclinical animal models.

  • Exploring the potential for synergistic effects when combined with existing chemotherapeutic agents.

  • Developing synthetic strategies to produce these complex molecules in larger quantities for further pharmacological evaluation.

The continued exploration of these fascinating marine natural products holds great promise for the discovery of novel and effective treatments for cancer and other diseases.

References

Methodological & Application

Application Notes and Protocols for the Purification of Laureatin Using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin is a fascinating marine natural product belonging to the class of C15-acetogenins, first isolated from the red algae of the genus Laurencia. These compounds are characterized by a halogenated (typically containing bromine and chlorine) medium-ring ether structure and often exhibit significant biological activities, making them of great interest in drug discovery and development. The purification of this compound from crude algal extracts presents a significant challenge due to the complexity of the natural matrix, which contains a diverse array of structurally related compounds, including other acetogenins (B1209576) and sesquiterpenes.[1][2][3][4]

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of this compound, offering high resolution and reproducibility.[5] This document provides detailed application notes and protocols for the purification of this compound using HPLC, based on established methods for related acetogenins and compounds isolated from Laurencia species.

Physicochemical Properties Relevant to Chromatography

Understanding the physicochemical properties of this compound is crucial for developing an effective HPLC purification strategy. As an acetogenin, this compound is a medium-sized, moderately polar molecule. The presence of halogen atoms and ether linkages contributes to its overall polarity and influences its interaction with both normal-phase and reversed-phase stationary phases. The lack of a strong chromophore in many acetogenins means that UV detection is typically performed at low wavelengths, such as 210-220 nm.[6][7]

Purification Workflow Overview

The purification of this compound from its natural source is a multi-step process that begins with extraction from the algal biomass, followed by preliminary fractionation using techniques like column chromatography, and culminating in high-resolution purification by HPLC.

G cluster_extraction Extraction cluster_fractionation Preliminary Fractionation cluster_purification HPLC Purification cluster_analysis Analysis & Characterization algae Laurencia sp. Biomass extract Crude Ethyl Acetate (B1210297) Extract algae->extract Solvent Extraction flash_chrom Silica (B1680970) Gel Flash Chromatography extract->flash_chrom Loading fractions Acetogenin-Enriched Fractions flash_chrom->fractions Elution with Hexane/EtOAc Gradient hplc Reversed-Phase HPLC fractions->hplc Injection pure_this compound Pure this compound (>95%) hplc->pure_this compound Fraction Collection analysis Purity Assessment & Structural Elucidation pure_this compound->analysis NMR, MS, etc.

Figure 1: General workflow for the isolation and purification of this compound.

Experimental Protocols

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial steps to obtain an acetogenin-enriched fraction from the crude algal extract.

1. Extraction:

  • Lyophilize the collected Laurencia sp. biomass to remove water.

  • Grind the dried algae into a fine powder.

  • Extract the algal powder with ethyl acetate at room temperature with agitation for 24-48 hours.

  • Filter the extract and concentrate it under reduced pressure to yield the crude extract.[1][3]

2. Flash Column Chromatography:

  • Prepare a silica gel column (60 Å, 63-200 µm particle size) packed in n-hexane.

  • Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or hexane/ethyl acetate mixture) and adsorb it onto a small amount of silica gel.

  • Load the adsorbed sample onto the top of the column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 100:0 to 0:100 n-hexane:ethyl acetate).

  • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Combine fractions that show the presence of acetogenins (visualized with a suitable staining reagent if necessary) for further purification.[1][2]

Protocol 2: Reversed-Phase HPLC Purification of this compound

This protocol details a representative method for the final purification of this compound using preparative or semi-preparative reversed-phase HPLC. This method is based on successful protocols for the separation of related acetogenins.[6][7][8]

1. Sample Preparation:

  • Dissolve the acetogenin-enriched fraction obtained from Protocol 1 in the HPLC mobile phase (initial conditions) or a compatible solvent like methanol (B129727) or acetonitrile.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column is typically used. The dimensions will depend on the amount of material to be purified (e.g., for semi-preparative scale: 10 mm i.d. x 250 mm length, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: Water (HPLC grade)
    • Mobile Phase B: Methanol or Acetonitrile (HPLC grade)

  • Detection: UV detection at 220 nm.[6][7]

3. Chromatographic Run:

  • Equilibrate the column with the initial mobile phase composition for a sufficient time to ensure a stable baseline.

  • Inject the prepared sample onto the column.

  • Run a linear gradient elution program.

  • Collect fractions corresponding to the peaks of interest.

4. Post-Purification Processing:

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions containing this compound.

  • Remove the HPLC solvent under reduced pressure (e.g., using a rotary evaporator or lyophilizer) to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical HPLC parameters and expected outcomes for the purification of acetogenins, which can be adapted for this compound. Actual values will need to be optimized for the specific sample and HPLC system.

ParameterAnalytical ScaleSemi-Preparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 10 x 250 mm, 5 µm
Mobile Phase A: Water, B: MethanolA: Water, B: Methanol
Gradient 85% B to 100% B in 30 min85% B to 100% B in 60 min
Flow Rate 1.0 mL/min[7]4.0 - 5.0 mL/min
Injection Volume 10 - 20 µL100 - 500 µL
Detection 220 nm[6][7]220 nm
Expected Purity >95% (for analytical standard)>95%
Expected Recovery N/A70 - 90%

Method Development and Optimization

The provided protocols serve as a starting point. For optimal results, method development and optimization are crucial. Key parameters to consider for optimization include:

  • Mobile Phase Composition: The choice of organic modifier (methanol vs. acetonitrile) and the gradient slope can significantly affect the resolution of closely eluting compounds.

  • Column Chemistry: While C18 is a common choice, other stationary phases (e.g., C8, Phenyl-Hexyl) may offer different selectivity for halogenated compounds.

  • Temperature: Operating the column at elevated temperatures can improve peak shape and reduce viscosity, but the thermal stability of this compound should be considered.

  • Sample Loading: Overloading the column can lead to poor resolution and peak broadening. It is essential to determine the optimal sample load for the chosen column.

Logical Relationships in HPLC Method Development

The process of optimizing an HPLC method involves a series of logical steps to achieve the desired separation.

G start Start with a General Gradient (e.g., 5-100% Organic Solvent) eval1 Evaluate Initial Separation start->eval1 good_res Good Resolution? eval1->good_res adjust_grad Adjust Gradient Slope (Steeper for faster elution, shallower for better resolution) good_res->adjust_grad No final_method Final Optimized Method good_res->final_method Yes adjust_grad->eval1 change_solvent Change Organic Modifier (Methanol vs. Acetonitrile for selectivity) adjust_grad->change_solvent optimize_temp Optimize Column Temperature (for peak shape and efficiency) adjust_grad->optimize_temp change_solvent->eval1 optimize_temp->eval1

Figure 2: Decision-making workflow for HPLC method optimization.

Conclusion

The purification of this compound using HPLC is a feasible but intricate process that relies on a systematic approach, beginning with efficient extraction and preliminary fractionation, followed by meticulous HPLC method development and optimization. By leveraging the principles of reversed-phase chromatography and carefully adjusting parameters such as mobile phase composition and gradient elution, it is possible to obtain highly pure this compound for subsequent biological evaluation and drug development studies. The protocols and guidelines presented here provide a robust framework for researchers to successfully isolate this promising marine natural product.

References

Application Notes and Protocols for In Vivo Evaluation of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Laureatin, a halogenated C15 acetogenin (B2873293) isolated from the marine red alga Laurencia nipponica, has demonstrated potent insecticidal activity[1][2]. The Laurencia genus is a rich source of halogenated secondary metabolites, including sesquiterpenes and diterpenes, which have been reported to possess a wide array of biological activities, such as cytotoxic, anti-inflammatory, and neuroprotective effects[3][4][5][6][7][8]. Given the structural characteristics of this compound and the known bioactivities of related compounds from the same genus, it is a promising candidate for in vivo investigation to explore its potential therapeutic applications in oncology, inflammation, and neurodegenerative diseases.

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of this compound, encompassing initial toxicity assessment followed by efficacy studies in relevant animal models. The protocols are designed to be detailed and adaptable, serving as a guide for researchers initiating in vivo studies with this marine natural product.

Acute Toxicity Assessment of this compound

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity following a single administration of this compound.

Protocol:

  • Animal Model: Healthy male and female Swiss albino mice (6-8 weeks old).

  • Grouping: Five groups of 10 animals each (5 male, 5 female).

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in saline).

    • Group 2-5: this compound administered at increasing doses (e.g., 10, 50, 100, 200 mg/kg). The dose range should be determined based on preliminary in vitro cytotoxicity data, if available.

  • Administration: Single intraperitoneal (i.p.) or oral (p.o.) administration. The route should be chosen based on the physicochemical properties of this compound and the intended clinical application.

  • Observation Period: 14 days.

  • Parameters to Monitor:

    • Mortality: Recorded twice daily.

    • Clinical Signs of Toxicity: Observe for changes in behavior, appearance, and physiological functions (e.g., lethargy, piloerection, altered respiration) at 1, 4, 24 hours, and then daily.

    • Body Weight: Measured on days 0, 7, and 14.

    • Hematology and Clinical Chemistry: Blood samples collected at day 14 for analysis of complete blood count and serum biochemical parameters (e.g., ALT, AST, BUN, creatinine).

    • Histopathology: At the end of the observation period, all animals are euthanized, and major organs (liver, kidney, spleen, heart, lungs, brain) are collected for histopathological examination.

Data Presentation:

Table 1: Acute Toxicity Profile of this compound in Mice

GroupDose (mg/kg)Route of AdministrationMortality (%)Key Clinical SignsChange in Body Weight (%)Significant Hematological/Biochemical AlterationsHistopathological Findings
1Vehiclei.p./p.o.0None observedNo abnormalities
210i.p./p.o.
350i.p./p.o.
4100i.p./p.o.
5200i.p./p.o.

In Vivo Efficacy Evaluation

Based on the diverse biological activities of compounds from the Laurencia genus, the following sections outline protocols for evaluating the anticancer, anti-inflammatory, and neuroprotective potential of this compound.

Anticancer Activity

Objective: To assess the in vivo antitumor efficacy of this compound in a xenograft mouse model. Marine natural products have been a significant source of novel anticancer drugs, with many exhibiting potent growth inhibition of tumor cells in both in vitro and in vivo models[9][10][11][12][13].

Protocol:

  • Cell Line and Animal Model: Human breast cancer cell line MDA-MB-231 and female athymic nude mice (6-8 weeks old).

  • Tumor Induction: Subcutaneously inject 5 x 10^6 MDA-MB-231 cells into the right flank of each mouse.

  • Grouping and Treatment: When tumors reach a palpable size (approx. 100 mm³), randomize mice into the following groups (n=8-10 per group):

    • Group 1: Vehicle control.

    • Group 2: this compound (Dose 1, e.g., 1/10th of MTD).

    • Group 3: this compound (Dose 2, e.g., 1/5th of MTD).

    • Group 4: Positive control (e.g., Paclitaxel, 10 mg/kg).

  • Administration: Administer treatments intraperitoneally every other day for 21 days.

  • Efficacy Endpoints:

    • Tumor Volume: Measured twice weekly using calipers (Volume = 0.5 x Length x Width²).

    • Tumor Weight: Measured at the end of the study.

    • Body Weight: Monitored as an indicator of toxicity.

    • Immunohistochemistry: Analyze tumor tissues for markers of proliferation (Ki-67) and apoptosis (cleaved caspase-3).

Data Presentation:

Table 2: Antitumor Efficacy of this compound in MDA-MB-231 Xenograft Model

Treatment GroupDoseMean Final Tumor Volume (mm³) ± SEMMean Final Tumor Weight (g) ± SEMTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control--
This compoundDose 1
This compoundDose 2
Positive Control10 mg/kg

Hypothetical Signaling Pathway for Anticancer Activity:

Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

anticancer_pathway This compound This compound Receptor Growth Factor Receptor This compound->Receptor Inhibits Caspase3 Caspase-3 This compound->Caspase3 Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Caspase3 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical signaling pathway for this compound's anticancer activity.
Anti-inflammatory Activity

Objective: To evaluate the in vivo anti-inflammatory effects of this compound using a carrageenan-induced paw edema model. Marine organisms are a rich source of compounds with anti-inflammatory properties[14][15][16][17].

Protocol:

  • Animal Model: Male Wistar rats (150-200 g).

  • Grouping and Treatment: (n=6 per group)

    • Group 1: Vehicle control.

    • Group 2: this compound (Dose 1, e.g., 25 mg/kg).

    • Group 3: this compound (Dose 2, e.g., 50 mg/kg).

    • Group 4: Positive control (e.g., Indomethacin, 10 mg/kg).

  • Administration: Administer treatments orally 1 hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Biochemical Analysis: At the end of the experiment, collect paw tissue to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) and myeloperoxidase (MPO) activity.

Data Presentation:

Table 3: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at 3h ± SEMInhibition of Edema (%) at 3hTNF-α Level (pg/mg tissue) ± SEMMPO Activity (U/g tissue) ± SEM
Vehicle Control--
This compound25
This compound50
Indomethacin10

Experimental Workflow for Anti-inflammatory Assay:

anti_inflammatory_workflow cluster_prep Preparation cluster_treatment Treatment & Induction cluster_measurement Measurement & Analysis Animal_Acclimatization Animal Acclimatization (Wistar Rats) Grouping Random Grouping (n=6) Animal_Acclimatization->Grouping Oral_Admin Oral Administration (this compound/Vehicle/Indomethacin) Grouping->Oral_Admin Carrageenan_Injection Carrageenan Injection (Sub-plantar) Oral_Admin->Carrageenan_Injection 1 hour post-treatment Paw_Volume Paw Volume Measurement (0-5 hours) Carrageenan_Injection->Paw_Volume Tissue_Collection Paw Tissue Collection Paw_Volume->Tissue_Collection After 5 hours Biochemical_Assay Cytokine & MPO Analysis Tissue_Collection->Biochemical_Assay neuroprotection_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Upregulates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation Neuronal_Damage Neuronal Damage Neuroinflammation->Neuronal_Damage This compound This compound This compound->NFkB Inhibits

References

Application Notes and Protocols for Laurencia-Derived Compounds as Potential Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global search for sustainable and effective agrochemicals has led to the exploration of natural sources for novel bioactive compounds. Marine organisms, particularly red algae of the genus Laurencia, are rich sources of halogenated secondary metabolites, primarily sesquiterpenes and C15-acetogenins, which have demonstrated significant potential as biopesticides.[1][2] These compounds offer promising alternatives to synthetic pesticides, potentially with improved environmental safety profiles.[1] This document provides a detailed overview of the application of these compounds, summarizing key efficacy data and providing protocols for their evaluation.

Overview of Bioactivity

Compounds isolated from various Laurencia species have exhibited a range of biological activities relevant to agriculture, including insecticidal, repellent, and antifungal properties. These activities are attributed to various mechanisms, including enzyme inhibition and disruption of essential physiological functions in target pests.[1][2]

Data on Agrochemical Potential

The following tables summarize the quantitative data on the bioactivity of selected compounds derived from Laurencia species against various agricultural pests.

Table 1: Insecticidal and Repellent Activity of Laurinterol

Target OrganismAssay TypeMetricValueReference
Brine Shrimp (Artemia salina)Toxicity-Strong Toxicity[2]
Maize Weevil (Sitophilus zeamais)RepellencyED5012.65 µg/cm²[2]
Termite (Reticulitermes speratus)Insecticidal-Insecticidal Activity[2]

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Laurinterol

CompoundApplicationAChE InhibitionComparisonReference
LaurinterolTopicalLower than commercial insecticides-[2]
LaurinterolIn VitroStrongest compared to other tested compoundsMore potent than fenitrothion[2]
RotenoneTopicalHigher than Laurinterol-[2]
FenitrothionTopicalHigher than Laurinterol-[2]
PyrethrinsTopicalHigher than Laurinterol-[2]

Table 3: Antifungal and Molluscicidal Activity of Laurencia-Derived Sesquiterpenes

CompoundTarget OrganismActivityMetricValueReference
RogiololSchistosoma mansoni (adult worms)Anthelmintic-Significant activity on survival[3]
(-)-ElatolSchistosoma mansoni (cercariae larvae)Anthelmintic-Most active compound[3]
(-)-ElatolBiomphalaria glabrata (snail embryos)Molluscicidal-Most active compound[3]

Experimental Protocols

Detailed methodologies are crucial for the standardized evaluation of natural compounds for agrochemical applications. The following are protocols adapted from the cited literature for key experiments.

Extraction and Isolation of Bioactive Compounds

This protocol describes a general method for the extraction and bioassay-guided fractionation of compounds from Laurencia species.

Protocol 1: Extraction and Isolation

  • Collection and Preparation: Collect fresh Laurencia algae and air-dry in a shaded area. Grind the dried algae into a fine powder.

  • Solvent Extraction: Macerate the algal powder sequentially with solvents of increasing polarity, such as hexane, dichloromethane, and methanol.[1] Concentrate each solvent extract under reduced pressure.

  • Bioassay-Guided Fractionation: Screen the crude extracts for the desired biological activity (e.g., insecticidal, antifungal). Subject the most active extract to further fractionation using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure compounds.[2]

  • Structure Elucidation: Determine the chemical structures of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

Insecticidal and Repellent Assays

Protocol 2: Repellent Activity against Stored-Product Insects (e.g., Sitophilus zeamais)

This protocol is adapted from the filter paper impregnation method.

  • Preparation of Test Discs: Cut filter paper into discs of a specific diameter. Dissolve the test compound (e.g., laurinterol) in a suitable solvent (e.g., acetone) to prepare a range of concentrations.

  • Application: Apply the test solutions evenly to the filter paper discs. Allow the solvent to evaporate completely. A control disc should be treated with the solvent only.

  • Assay Setup: Place a treated and a control disc side-by-side in a petri dish.

  • Insect Introduction: Introduce a set number of adult insects (e.g., 20-30) into the center of the petri dish.

  • Data Collection: After a defined period (e.g., 2 hours), count the number of insects on each disc.

  • Calculation: Calculate the percent repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control disc and Nt is the number of insects on the treated disc. Determine the ED50 value (the concentration that repels 50% of the insects).[2]

Mechanism of Action Studies

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to determine if a compound's insecticidal activity is due to the inhibition of the AChE enzyme.

  • Enzyme Preparation: Prepare a crude homogenate of AChE from a suitable insect source (e.g., insect heads) in a buffer solution.

  • Assay Reaction: In a 96-well microplate, mix the enzyme preparation with the test compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding a substrate (e.g., acetylthiocholine (B1193921) iodide) and a chromogenic reagent (e.g., 5,5'-dithiobis(2-nitrobenzoic acid) - DTNB).

  • Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 412 nm) using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Inhibition Calculation: Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).[2]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and evaluation of agrochemical candidates from Laurencia algae.

G cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Neuron cluster_result Result ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzes Receptor ACh Receptor ACh->Receptor Binds Accumulation ACh Accumulation Signal Nerve Impulse Continuation Receptor->Signal Laurinterol Laurinterol Inhibition Inhibition Laurinterol->Inhibition Inhibition->AChE Hyperstimulation Continuous Nerve Stimulation Accumulation->Hyperstimulation Paralysis Paralysis & Death Hyperstimulation->Paralysis

References

Application Notes and Protocols for the Formulation of Laurinterol and Laurel-Derived Compounds for Insecticidal Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Laureatin": The term "this compound" does not correspond to a well-documented insecticidal compound in the reviewed scientific literature. It is possible that this is a misnomer for compounds derived from plants of the laurel family (Lauraceae), such as Laurus nobilis, or for compounds isolated from red algae of the genus Laurencia, such as laurinterol (B1247104). This document, therefore, focuses on the application and formulation of laurinterol and the insecticidal components of Laurus nobilis essential oil, which have demonstrated notable insecticidal properties.

Application Notes

Active Ingredient Profiles

Laurinterol: A halogenated sesquiterpene isolated from the red alga Laurencia nidifica. It has demonstrated both insecticidal and repellent properties against various insect pests.[1]

Laurus nobilis (Bay Laurel) Essential Oil: The essential oil extracted from the leaves of Laurus nobilis contains several compounds with insecticidal activity, most notably 1,8-cineole and linalool. These oils have been shown to be effective against stored product pests.[2]

Mechanism of Action: Acetylcholinesterase Inhibition

Both laurinterol and the active components of Laurus nobilis essential oil, such as 1,8-cineole, have been shown to inhibit the enzyme acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the central nervous system of insects.[3][4] Its primary function is to break down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.

Inhibition of AChE leads to an accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[4][5] This mode of action is shared with organophosphate and carbamate (B1207046) insecticides.[3][4][5]

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibitor Inhibitor ACh_vesicle Acetylcholine (ACh) Vesicle ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolyzes ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binds Nerve_impulse Continuous Nerve Impulse ACh_receptor->Nerve_impulse Stimulates Laurinterol Laurinterol Laurinterol->AChE Inhibits

Figure 1: Acetylcholinesterase (AChE) Inhibition by Laurinterol.
Formulation Strategies for Insecticidal Applications

The effective delivery of laurinterol or laurel-derived compounds to the target pest is crucial for their insecticidal efficacy. Given that these are lipophilic, oil-based compounds, appropriate formulation is necessary to ensure stability, shelf-life, and ease of application, particularly for water-based sprays.

Common formulation types for such active ingredients include:

  • Emulsifiable Concentrates (EC): An EC formulation typically consists of the active ingredient dissolved in a water-immiscible organic solvent with the addition of emulsifying agents. When diluted with water, it forms a stable oil-in-water emulsion for spraying.[6][7]

  • Wettable Powders (WP): The active ingredient is adsorbed onto an inert carrier, such as clay, along with wetting and dispersing agents. The powder is then suspended in water for application.[6][7]

  • Ready-to-Use (RTU) Formulations: These are low-concentration formulations that do not require further dilution. The active ingredient is dissolved in an appropriate solvent.[6]

  • Baits: The active ingredient is incorporated into a food matrix that is attractive to the target pest. This is a targeted approach that minimizes environmental exposure.

  • Microencapsulation: The active ingredient is enclosed within a polymer shell. This can provide controlled release, protect the active ingredient from degradation, and improve safety.

Key Components of Formulations:

  • Active Ingredient: Laurinterol or essential oil of Laurus nobilis.

  • Solvents/Carriers: Organic solvents (for ECs) or solid carriers like clays (B1170129) (for WPs) are used to dissolve or carry the active ingredient.[6][7]

  • Emulsifiers/Surfactants: These are added to EC formulations to allow for the mixing of oil-based active ingredients with water.[6][8]

  • Stabilizers: These can be added to protect the active ingredient from degradation due to factors like UV light or oxidation.[9][10]

  • Adjuvants: These can be added to the final spray mixture to improve application, such as stickers to improve adherence to leaf surfaces or spreaders to improve coverage.[6]

Data Presentation: Insecticidal and Repellent Activity

Table 1: Repellent and Insecticidal Activity of Laurinterol

ActivityTarget InsectParameterValueReference
RepellentSitophilus zeamais (Maize Weevil)ED5012.65 µg/cm²[1]
InsecticidalReticulitermes speratus (Termite)-Active[1]
ToxicArtemia salina (Brine Shrimp)-Strong Toxicity[1]

Table 2: Insecticidal and Repellent Activity of Laurus nobilis Essential Oil against Callosobruchus maculatus

ActivityParameterValueReference
RepellentRepulsion Percentage51.11% - 93.33%[2]
Insecticidal (Fumigant)Mortality Rate0% - 100%[2]
Insecticidal (Fumigant)LD50 (Tanger Region EO)11.96 µL/L air[2]
Insecticidal (Fumigant)LD50 (Meknes Region EO)5.22 µL/L air[2]

Experimental Protocols

Protocol 1: Extraction and Isolation of Laurinterol from Laurencia nidifica

This protocol is based on the bioassay-guided fractionation method.[1]

Extraction_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_bioassay Bioassay-Guided Isolation cluster_purification Purification cluster_analysis Structural Analysis Start Laurencia nidifica sample Extraction Extract with Ethyl Acetate (B1210297) (EtOAc) Start->Extraction Filtration Filter and Concentrate Extraction->Filtration Crude_Extract Crude EtOAc Extract Filtration->Crude_Extract Column_Chroma Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chroma Fractions Collect Fractions Column_Chroma->Fractions Bioassay Test Fractions for Insecticidal Activity (e.g., Brine Shrimp Toxicity) Fractions->Bioassay Active_Fraction Identify Active Fractions Bioassay->Active_Fraction HPLC High-Performance Liquid Chromatography (HPLC) Active_Fraction->HPLC Pure_Compound Isolate Pure Laurinterol HPLC->Pure_Compound Analysis Spectroscopic Analysis (NMR, MS) Pure_Compound->Analysis Confirmation Confirm Structure Analysis->Confirmation

Figure 2: Workflow for Laurinterol Extraction and Isolation.

Methodology:

  • Extraction:

    • Air-dry and pulverize the Laurencia nidifica algal material.

    • Extract the powdered material with ethyl acetate (EtOAc) at room temperature.

    • Filter the extract and concentrate it under reduced pressure to obtain the crude EtOAc extract.

  • Bioassay-Guided Fractionation:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc.

    • Collect fractions and test each for insecticidal activity using a suitable bioassay, such as the brine shrimp (Artemia salina) lethality assay.

  • Isolation and Purification:

    • Pool the active fractions and further purify them using high-performance liquid chromatography (HPLC) to isolate the pure laurinterol.

  • Structural Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and compare the data with published literature values.

Protocol 2: Formulation of an Emulsifiable Concentrate (EC)

Materials:

  • Laurinterol (or Laurus nobilis essential oil) - Active Ingredient (AI)

  • Solvent (e.g., Xylene, petroleum distillate)

  • Emulsifier blend (e.g., a mix of non-ionic surfactants with a range of Hydrophilic-Lipophilic Balance (HLB) values)

  • Glass beaker

  • Magnetic stirrer

Methodology:

  • Preparation of the Organic Phase:

    • In a glass beaker, dissolve a pre-determined amount of the active ingredient (e.g., 10-20% w/v) in the chosen solvent.

    • Add the emulsifier blend (e.g., 5-10% w/v) to the solution.

    • Stir the mixture using a magnetic stirrer until a homogenous solution is formed.

  • Emulsion Stability Test:

    • Take a small volume of the prepared EC formulation and add it to water in a graduated cylinder with stirring to form an emulsion.

    • Observe the stability of the emulsion over time. A stable emulsion will remain homogenous with minimal separation of the oil and water phases.

    • Adjust the emulsifier blend if necessary to improve emulsion stability.

  • Storage:

    • Store the final EC formulation in a sealed, airtight container, protected from light.

Protocol 3: Insecticidal Bioassay - Repellency Test against Sitophilus zeamais

This protocol is adapted from the methodology used to test the repellency of laurinterol.[1]

Materials:

  • Sitophilus zeamais adults

  • Filter paper discs

  • Petri dishes

  • Laurinterol solution in a suitable solvent (e.g., acetone)

  • Control solution (solvent only)

  • Micropipette

Methodology:

  • Preparation of Test Arena:

    • Cut filter paper discs to the size of the petri dishes.

    • Divide each filter paper disc into two equal halves.

    • Apply the laurinterol solution of a specific concentration to one half of the filter paper and the solvent control to the other half.

    • Allow the solvent to evaporate completely.

  • Insect Introduction:

    • Place the treated filter paper in the bottom of a petri dish.

    • Introduce a known number of S. zeamais adults (e.g., 20) to the center of the filter paper.

    • Seal the petri dish.

  • Data Collection:

    • After a set period (e.g., 2 hours), count the number of insects on each half of the filter paper.

    • Calculate the percentage repellency (PR) using the formula: PR (%) = [(Nc - Nt) / (Nc + Nt)] x 100, where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

    • Repeat the experiment with different concentrations of laurinterol to determine the ED50 (Effective Dose for 50% repellency).

Protocol 4: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.

Materials:

  • Acetylcholinesterase (AChE) enzyme solution

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer

  • Laurinterol solution at various concentrations

  • Microplate reader

Methodology:

  • Reaction Mixture Preparation:

    • In the wells of a microplate, add Tris-HCl buffer, the laurinterol solution (test) or buffer (control), and the AChE enzyme solution.

    • Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

    • Add DTNB to each well.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate, ATCI.

    • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period.

  • Calculation of Inhibition:

    • The rate of reaction is determined by the change in absorbance over time.

    • Calculate the percentage of inhibition for each concentration of laurinterol compared to the control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).

References

Troubleshooting & Optimization

Technical Support Center: Improving Laureatin Yield from Algal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of laureatin from red algae of the Laurencia genus. The information is presented in a question-and-answer format to directly address common issues and provide practical troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which algal species are the best sources?

A1: this compound is a halogenated C15 acetogenin, a type of secondary metabolite characterized by a medium-ring ether structure and often containing bromine and chlorine atoms.[1][2][3] These compounds are derived from the polyketide pathway.[1][2] The primary sources of this compound and related acetogenins (B1209576) are red algae belonging to the genus Laurencia.[2][4]

Q2: What are the general steps involved in the extraction and isolation of this compound?

A2: The typical workflow for obtaining pure this compound involves the following stages:

  • Biomass Preparation: Freshly collected Laurencia specimens are cleaned of epiphytes and debris, followed by drying (e.g., air-drying or freeze-drying) to remove water content. The dried biomass is then ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered algae is subjected to solvent extraction to draw out the secondary metabolites. This can be done using various techniques, from simple maceration to more advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE).

  • Concentration: The resulting crude extract is concentrated under reduced pressure, typically using a rotary evaporator, to remove the solvent.

  • Purification: The concentrated crude extract is then subjected to one or more chromatographic techniques, such as column chromatography (often using silica (B1680970) gel or Sephadex) and High-Performance Liquid Chromatography (HPLC), to isolate this compound from other co-extracted compounds.[4][5]

Q3: How do environmental factors affect the this compound content in Laurencia?

A3: The production of secondary metabolites in algae, including this compound, can be influenced by various environmental factors such as water temperature, salinity, light intensity, and nutrient availability.[1] The chemical profile and concentration of these compounds can also vary depending on the geographical location and season of collection.[6]

Troubleshooting Guide: Low this compound Yield

This guide addresses common problems encountered during the extraction process that can lead to a lower than expected yield of this compound.

Problem Potential Cause Suggested Solution
Low overall extract yield Inadequate cell wall disruption: The rigid cell walls of the algae prevent the solvent from efficiently accessing the intracellular contents.Improve pre-treatment: Ensure the algal biomass is thoroughly dried and finely ground. Consider additional pre-treatment steps like freeze-thawing to promote cell lysis.
Inefficient extraction method: Simple maceration may not be sufficient for complete extraction.Employ advanced extraction techniques: Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly improve extraction efficiency by using sonic waves or microwaves to disrupt cell walls.[7]
Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for solubilizing this compound.[8]Optimize solvent system: this compound is a moderately polar compound. A mixture of polar and non-polar solvents, such as dichloromethane (B109758)/methanol (B129727), is often effective.[4][5] Experiment with different solvent ratios to find the optimal polarity for your specific algal sample.
Low purity of this compound in the crude extract Co-extraction of undesired compounds: The chosen solvent may be extracting a wide range of other metabolites with similar polarities to this compound.Perform a preliminary defatting step: Use a non-polar solvent like n-hexane to first remove lipids and other non-polar compounds before the main extraction.
Sub-optimal chromatographic separation: The stationary and mobile phases used in column chromatography may not be providing adequate resolution.Refine purification strategy: Experiment with different solvent gradients in column chromatography. Consider using multiple chromatographic techniques, such as silica gel followed by Sephadex LH-20, for enhanced separation.[9] For final purification, preparative HPLC is often necessary.
Degradation of this compound during the process Exposure to high temperatures: this compound, like many natural products, can be sensitive to heat, which can cause degradation.Maintain low temperatures: Avoid excessive heat during extraction and concentration. Use a rotary evaporator at a controlled, low temperature. If using MAE or UAE, optimize the parameters to minimize temperature increases.
Prolonged extraction time: Extended exposure to solvents and processing conditions can lead to compound degradation.Optimize extraction duration: Determine the shortest extraction time that provides a satisfactory yield. Kinetic studies can help identify the optimal duration for UAE or MAE.[7]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction

This protocol outlines a standard method for extracting this compound using solvent maceration.

  • Sample Preparation:

    • Thoroughly wash freshly collected Laurencia sp. with seawater to remove any debris or associated organisms.

    • Air-dry the algal material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried algae into a fine powder using a blender.

  • Extraction:

    • Macerate the powdered algae (e.g., 100 g) in a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 500 mL) at room temperature for 24 hours.[4]

    • Filter the extract using a sintered glass funnel under vacuum.

    • Repeat the extraction process with the algal residue at least two more times with fresh solvent to ensure exhaustive extraction.[10]

  • Concentration and Fractionation:

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • The resulting crude extract can be further fractionated by liquid-liquid partitioning, for example, between n-hexane and methanol, to separate compounds based on polarity.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

This protocol provides a method for enhancing extraction efficiency using ultrasonication. This is adapted from a general method for red algae.[7]

  • Sample Preparation:

    • Prepare the dried and powdered Laurencia sp. as described in Protocol 1.

  • UAE Procedure:

    • Place 1 g of the algal powder in an extraction vessel with 30 mL of 50% ethanol (B145695) in water (this solvent system should be optimized for this compound).[7]

    • Set the ultrasonic bath or probe to 100% power and a pulse duty-cycle of 1 s⁻¹.[7]

    • Maintain the extraction temperature at approximately 50-55°C.[7]

    • Conduct the extraction for 10-20 minutes.

  • Post-Extraction:

    • Centrifuge the mixture to separate the supernatant from the solid residue.

    • Concentrate the supernatant using a rotary evaporator.

    • For exhaustive extraction, the process can be repeated on the residue.

Data Presentation

Table 1: Influence of Extraction Parameters on this compound Yield

ParameterCondition 1Expected OutcomeCondition 2Expected OutcomeRationale
Extraction Method MacerationModerate YieldUltrasound-Assisted Extraction (UAE)Higher YieldUAE improves solvent penetration and cell wall disruption, enhancing the release of intracellular metabolites.[6][11]
Solvent System 100% HexaneLow YieldDichloromethane/Methanol (1:1)Higher YieldThis compound is a moderately polar compound, and a solvent mixture with intermediate polarity is more effective for its solubilization than a non-polar solvent.[8][12][13]
Extraction Time (UAE) 5 minutesSub-optimal Yield15 minutesOptimal YieldA sufficient extraction time is necessary to allow for the diffusion of the target compound into the solvent. However, excessively long times can lead to degradation.[7]
Particle Size Coarse PowderLower YieldFine PowderHigher YieldA smaller particle size increases the surface area available for solvent contact, leading to more efficient extraction.

Visualizations

experimental_workflow cluster_prep Biomass Preparation cluster_extraction Extraction cluster_purification Purification algae Fresh Laurencia sp. wash Washing & Cleaning algae->wash dry Drying (Air/Freeze) wash->dry grind Grinding dry->grind powder Powdered Algae extraction Solvent Extraction (e.g., CH2Cl2/MeOH) powder->extraction crude Crude Extract extraction->crude column Column Chromatography (Silica Gel) crude->column fractions Fractions column->fractions hplc Preparative HPLC fractions->hplc pure Pure this compound hplc->pure

Caption: Experimental workflow for the extraction and purification of this compound.

biosynthetic_pathway cluster_start Fatty Acid Metabolism cluster_pks Polyketide Synthesis cluster_modification Post-PKS Modification c16 C16 Fatty Acid pks Polyketide Synthase (PKS) c16->pks linear Linear C15 Polyene pks->linear halogenation Halogenation (Bromination/Chlorination) linear->halogenation cyclization Oxidative Cyclization halogenation->cyclization This compound This compound cyclization->this compound

Caption: Proposed biosynthetic pathway of this compound.

References

Technical Support Center: Overcoming Laureatin Solubility Issues for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My laureatin stock solution in DMSO precipitates when I dilute it into my aqueous bioassay buffer. Why is this happening and how can I prevent it?

A1: This phenomenon, known as "crashing out," is common for hydrophobic compounds like many marine natural products. It occurs because the compound is poorly soluble in the aqueous environment of the assay buffer once the highly solubilizing DMSO is diluted.

Troubleshooting Steps:

  • Optimize the Dilution Process: Instead of a single-step dilution, perform a serial dilution. A gradual decrease in the solvent polarity is less likely to cause precipitation. Gentle vortexing during the addition of the stock solution to the buffer can also aid in dispersion.

  • Lower the Final Concentration: The final concentration of this compound in your assay may be exceeding its aqueous solubility limit. Try performing a dose-response experiment to determine the maximum soluble concentration that still yields a biological effect.

  • Pre-warm the Assay Medium: Adding the compound to a pre-warmed (e.g., 37°C) medium can sometimes improve solubility.[1]

Q2: What are some alternative solvents or strategies I can use if DMSO is not suitable for my bioassay or if precipitation persists?

A2: Several strategies can be employed to enhance the solubility of hydrophobic compounds:

  • Co-solvents: Using a mixture of solvents can improve solubility. Common co-solvents compatible with many cell-based assays include ethanol (B145695) and polyethylene (B3416737) glycols (PEGs). However, it is crucial to determine the tolerance of your specific cell line to these solvents.

  • Solubilizing Agents:

    • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. The formation of an inclusion complex with cyclodextrins can be an effective strategy.

    • Surfactants: Surfactants form micelles that can solubilize hydrophobic compounds in their core. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays at low, non-toxic concentrations.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of the buffer may increase its solubility. For basic compounds, a slightly acidic pH may improve solubility, while for acidic compounds, a more alkaline pH might be beneficial. This must be done cautiously to ensure the pH is compatible with the biological assay.

Troubleshooting Guides

Issue 1: this compound powder is not dissolving in the initial solvent.
Possible Cause Recommended Solution
Inappropriate solvent choice.Test a range of organic solvents with varying polarities (e.g., ethanol, methanol, acetone, acetonitrile).
Insufficient solvent volume.Increase the solvent volume gradually while observing for dissolution.
Low dissolution rate.Gently warm the solution or use sonication to aid dissolution. Be cautious of potential compound degradation with heat.
Issue 2: Precipitate forms in the stock solution during storage.
Possible Cause Recommended Solution
Storage temperature is too low.Store the stock solution at room temperature or 4°C, depending on the stability of this compound. Avoid freezing if not explicitly recommended.
Solvent evaporation.Ensure vials are tightly sealed to prevent solvent evaporation, which would increase the compound concentration and lead to precipitation.
Compound instability.If the compound is degrading, the degradation products may be less soluble. Assess the stability of this compound in the chosen solvent over time.

Experimental Protocols

Protocol 1: Determining the Maximum Soluble Concentration of this compound in Assay Buffer

This protocol helps to identify the highest concentration of this compound that can be used in an aqueous buffer without precipitation.

Materials:

  • This compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous assay buffer

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance at 600-650 nm

Methodology:

  • Prepare a serial dilution of the this compound stock solution in DMSO.

  • In a 96-well plate, add 2 µL of each DMSO dilution to triplicate wells.

  • Add 198 µL of the pre-warmed aqueous assay buffer to each well (this results in a 1:100 dilution and a final DMSO concentration of 1%).

  • Include control wells with 2 µL of DMSO and 198 µL of buffer.

  • Seal the plate and incubate under the same conditions as your bioassay (e.g., 37°C, 5% CO2) for the duration of the assay.

  • Visually inspect the wells for precipitation at different time points.

  • Quantify precipitation by measuring the absorbance at 620 nm. An increase in absorbance compared to the control indicates precipitation.

  • The highest concentration that remains clear and shows no increase in absorbance is the maximum working soluble concentration.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Solvents

Note: This table is a template. Actual solubility data for this compound is not currently available.

SolventSolubility (mg/mL) at 25°C
Water< 0.01
Ethanol5 - 10
Methanol1 - 5
DMSO> 50
Acetone10 - 20
Table 2: Example of Solubilizing Agent Efficacy

Note: This table is a template to illustrate how to present data when testing different solubilization methods.

Solubilization Strategy (in Assay Buffer)Maximum Soluble this compound Concentration (µM)
1% DMSO (Control)5
1% DMSO + 0.1% Tween® 8025
1% DMSO + 1 mM HP-β-Cyclodextrin50

Visualizations

Workflow for Troubleshooting this compound Precipitation

This diagram outlines a logical workflow for addressing solubility issues when preparing this compound for a bioassay.

G start Start: this compound Powder stock_prep Prepare Concentrated Stock (e.g., 10 mM in DMSO) start->stock_prep dissolved Does it dissolve? stock_prep->dissolved no_dissolve Troubleshoot Initial Dissolution: - Try other solvents - Gentle heat/sonication dissolved->no_dissolve No dilution Dilute Stock into Aqueous Assay Buffer dissolved->dilution Yes no_dissolve->stock_prep precipitate Precipitation Occurs? dilution->precipitate no_precipitate Proceed with Bioassay precipitate->no_precipitate No troubleshoot_precip Troubleshoot Dilution Precipitation precipitate->troubleshoot_precip Yes optimize_dilution Optimize Dilution: - Serial dilution - Vortexing during addition troubleshoot_precip->optimize_dilution lower_conc Lower Final Concentration troubleshoot_precip->lower_conc use_solubilizer Use Solubilizing Agents: - Cyclodextrins - Surfactants troubleshoot_precip->use_solubilizer adjust_ph Adjust Buffer pH troubleshoot_precip->adjust_ph optimize_dilution->dilution lower_conc->dilution use_solubilizer->dilution adjust_ph->dilution

A decision-making workflow for addressing this compound solubility issues.

Conceptual Signaling Pathway Inhibition by a Bioactive Compound

As the specific signaling pathway for this compound is unknown, this diagram provides a generic representation of how a bioactive compound might inhibit a signaling cascade, a common mechanism of action for natural products.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Transcribes Response Cellular Response Gene->Response Ligand External Signal Ligand->Receptor Binds This compound This compound (Hypothetical Inhibitor) This compound->Kinase2 Inhibits

A hypothetical signaling pathway inhibited by this compound.

References

how to prevent laureatin degradation during purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Laureatin

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to prevent the degradation of this compound during purification.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to degradation?

A1: this compound is a halogenated C15-acetogenin, a type of marine natural product isolated from red algae of the Laurencia genus. Its structure contains a halogenated medium-ring ether, which is susceptible to degradation under certain conditions. The primary degradation pathways include rearrangement and decomposition, particularly when exposed to acidic conditions, certain chromatographic media like silica (B1680970) gel, and elevated temperatures.

Q2: What are the initial signs of this compound degradation during purification?

A2: The most common sign of degradation is the appearance of multiple spots on a Thin Layer Chromatography (TLC) analysis of a supposedly pure fraction. You might also observe a lower than expected yield of the final product. In chromatographic runs, degradation can manifest as peak tailing or the emergence of unexpected peaks in the chromatogram.

Q3: Can I use standard silica gel for the chromatography of this compound?

A3: Standard silica gel is often acidic and can cause significant degradation or rearrangement of this compound. It is highly recommended to either use a less acidic stationary phase like Florisil or to deactivate the silica gel before use.

Q4: How do I deactivate silica gel?

A4: To deactivate silica gel, you can create a slurry with a solvent system containing a small percentage of a base, such as triethylamine (B128534) or pyridine. A common method is to use the same solvent system that will be used for the column elution, but with the addition of about 1-2% triethylamine. The silica gel is gently stirred in this mixture and then packed into the column. This neutralizes the acidic sites on the silica surface.

Q5: What are the optimal storage conditions for purified this compound?

A5: To ensure long-term stability, this compound should be stored as a solid or in a non-polar, aprotic solvent at low temperatures, preferably at -20°C or below. It should be protected from light and stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Problem Possible Cause Recommended Solution
Low yield of this compound after extraction. Degradation during extraction: Prolonged exposure to high temperatures or harsh solvents.Use a gentle extraction method such as maceration or Soxhlet extraction at low temperatures. Opt for solvents like dichloromethane (B109758) or ethyl acetate (B1210297) and minimize the extraction time.
Incomplete extraction: The solvent used may not be optimal for this compound.Perform sequential extractions with solvents of increasing polarity to ensure all this compound is extracted from the algal biomass.
Multiple spots on TLC after column chromatography. Degradation on the column: The stationary phase (e.g., silica gel) is causing this compound to decompose.[1]Use a deactivated stationary phase. Options include silica gel treated with triethylamine, Florisil, or alumina (B75360) (neutral or basic).[1]
Co-elution of impurities: The solvent system does not provide adequate separation.Optimize the mobile phase by performing a thorough TLC analysis with various solvent systems to find the one that gives the best separation between this compound and impurities.
This compound appears to be unstable in the purified form. Residual acidic or basic impurities: Trace amounts of acid or base from the purification process may be present.Ensure complete removal of any modifiers (like triethylamine) used during chromatography by evaporation under high vacuum. Consider a final wash step with a neutral buffer if applicable.
Oxidation or photodegradation: Exposure to air and light can degrade the compound over time.[2][3]Store the purified this compound under an inert atmosphere (argon or nitrogen), in an amber vial, at -20°C or below.
Difficulty in removing solvent without degradation. High temperature during evaporation: Heat can cause thermal degradation of this compound.Use a rotary evaporator at a low temperature (e.g., < 30°C) and reduced pressure to remove the solvent. For final traces of solvent, use a high-vacuum pump at room temperature.

Experimental Protocols

Protocol 1: Extraction of this compound from Laurencia sp.
  • Preparation of Algal Material: Air-dry the fresh red algae Laurencia sp. in a well-ventilated, dark place. Once dried, grind the algae into a coarse powder.

  • Extraction:

    • Soak the powdered algae in dichloromethane (DCM) at a ratio of 1:10 (w/v) for 24 hours at room temperature.

    • Filter the mixture and collect the DCM extract.

    • Repeat the extraction process two more times with fresh DCM.

    • Combine all the DCM extracts.

  • Solvent Evaporation: Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C. This will yield the crude extract.

Protocol 2: Chromatographic Purification of this compound
  • Preparation of Deactivated Silica Gel:

    • Prepare the desired mobile phase (e.g., a hexane:ethyl acetate gradient).

    • Add 1% triethylamine to the mobile phase.

    • Create a slurry of silica gel in this mobile phase.

    • Pack the column with the slurry.

    • Wash the packed column with 2-3 column volumes of the mobile phase (without triethylamine) to remove excess base before loading the sample.

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the sample onto the prepared column.

    • Elute the column with a gradient of hexane:ethyl acetate, starting with a low polarity and gradually increasing the concentration of ethyl acetate.

    • Collect fractions and monitor them by TLC.

  • Fraction Analysis:

    • Spot the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under UV light and/or by staining with a suitable reagent (e.g., vanillin-sulfuric acid).

    • Combine the fractions containing pure this compound.

  • Final Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure at a low temperature (< 30°C). Store the purified this compound under appropriate conditions.

Visualizations

Laureatin_Purification_Workflow cluster_extraction Extraction cluster_purification Purification start Dried Laurencia sp. Powder extraction Maceration with Dichloromethane (x3) start->extraction filtration Filtration extraction->filtration evaporation1 Rotary Evaporation (< 30°C) filtration->evaporation1 crude_extract Crude Extract evaporation1->crude_extract column_prep Prepare Deactivated Silica Gel Column crude_extract->column_prep Proceed to Purification sample_loading Load Crude Extract column_prep->sample_loading elution Gradient Elution (Hexane:EtOAc) sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pool Pure Fractions tlc_analysis->pooling evaporation2 Final Evaporation (< 30°C) pooling->evaporation2 pure_this compound Pure this compound evaporation2->pure_this compound

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Degradation cluster_causes Potential Causes cluster_solutions Solutions start Degradation Observed (e.g., multiple TLC spots) cause1 Acidic Stationary Phase? start->cause1 cause2 High Temperature? start->cause2 cause3 Oxidative Conditions? start->cause3 sol1 Use Deactivated Silica, Florisil, or Alumina cause1->sol1 Yes sol2 Maintain Low Temperature (< 30°C) during evaporation cause2->sol2 Yes sol3 Work under Inert Atmosphere (N2 or Ar) cause3->sol3 Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimizing HPLC Parameters for Laureatin Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of laureatin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization and to offer solutions for common issues encountered during the analysis of this compound and related halogenated sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method to separate this compound?

A1: For initial screening and method development for this compound separation, a reversed-phase HPLC method is recommended due to its robustness and the non-polar nature of sesquiterpenes. A C18 column is a suitable initial choice for the stationary phase, paired with a mobile phase gradient of acetonitrile (B52724) and water.

Q2: What is the recommended solvent for dissolving this compound samples?

A2: this compound is poorly soluble in water. Therefore, it is recommended to dissolve the sample in a strong organic solvent such as dimethyl sulfoxide (B87167) (DMSO) and then dilute it with the initial mobile phase composition to ensure compatibility and prevent sample precipitation on the column.

Q3: What detection wavelength should be used for this compound analysis?

Q4: Can I use normal-phase HPLC for this compound separation?

A4: Yes, normal-phase HPLC is a viable alternative for separating this compound and its isomers. A silica-based column with a non-polar mobile phase, such as a gradient of hexane (B92381) and isopropanol (B130326) or petroleum ether and acetone, can provide excellent selectivity for these types of compounds.[1][2]

Q5: How can I improve the resolution between this compound and its closely related impurities?

A5: To improve resolution, you can try several approaches:

  • Optimize the gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the organic modifier: Switching from acetonitrile to methanol (B129727), or vice versa, can alter the selectivity of the separation.

  • Adjust the temperature: Lowering or raising the column temperature can impact the viscosity of the mobile phase and the interaction of the analyte with the stationary phase, sometimes leading to better resolution.

  • Try a different stationary phase: If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which can offer different selectivities for halogenated compounds.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Secondary interactions with the silica (B1680970) backbone of the column.- Column overload.- Sample solvent stronger than the mobile phase.- Add a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1%) to the mobile phase to suppress silanol (B1196071) interactions.- Reduce the sample concentration or injection volume.- Ensure the sample is dissolved in a solvent that is as weak as or weaker than the initial mobile phase.
Poor Resolution - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Gradient is too steep.- Adjust the ratio of organic solvent to water.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Switch to a column with a different stationary phase (e.g., Phenyl-Hexyl, PFP).- Decrease the slope of the gradient.
Ghost Peaks - Contaminants in the mobile phase or from the sample.- Carryover from previous injections.- Use high-purity HPLC-grade solvents.- Filter all mobile phases and samples before use.- Implement a robust needle wash protocol in the autosampler method.- Run a blank gradient to identify the source of the ghost peaks.
High Backpressure - Clogged column frit.- Particulate matter from the sample or mobile phase.- Buffer precipitation (if using buffers).- Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.- Use a guard column to protect the analytical column.- If pressure is still high, reverse-flush the column (disconnect from the detector) with an appropriate solvent.
Retention Time Drift - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure accurate mixing.- Use a column oven to maintain a constant temperature.- If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Experimental Protocols

Proposed Reversed-Phase HPLC Method for this compound Separation

This protocol is a recommended starting point for the separation of this compound. Optimization will likely be necessary based on the specific sample matrix and analytical goals.

1. Sample Preparation:

  • Accurately weigh a small amount of the dried extract or sample containing this compound.
  • Dissolve the sample in a minimal amount of HPLC-grade DMSO.
  • Vortex the solution until the sample is fully dissolved.
  • Dilute the DMSO stock solution with the initial mobile phase (e.g., 80:20 water:acetonitrile) to the desired concentration.
  • Filter the final sample solution through a 0.22 µm syringe filter before injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 20% B to 100% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

3. Data Analysis:

  • Integrate the peaks in the resulting chromatogram.
  • Identify the this compound peak based on its retention time compared to a standard, if available.
  • Quantify the amount of this compound using a calibration curve prepared from a series of known concentrations of a this compound standard.

Data Presentation: Hypothetical Retention Times of this compound and Related Compounds

The following table provides hypothetical retention times for this compound and two other common sesquiterpenes found in Laurencia species, based on the proposed reversed-phase HPLC method. This data is for illustrative purposes to guide method development.

CompoundRetention Time (minutes)Peak Asymmetry
Rogiolol15.21.1
This compound18.51.2
Elatol21.81.1

Visualizations

Logical Workflow for HPLC Method Development

hplc_method_development cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis & Optimization start Define Separation Goal sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep column_select Column Selection (e.g., C18) sample_prep->column_select mobile_phase Mobile Phase Selection (ACN/Water) column_select->mobile_phase gradient_opt Gradient Optimization mobile_phase->gradient_opt detection_opt Detector Wavelength (e.g., 220 nm) gradient_opt->detection_opt run_exp Run Experiment detection_opt->run_exp eval_results Evaluate Results (Resolution, Peak Shape) run_exp->eval_results troubleshoot Troubleshoot Issues eval_results->troubleshoot Not Optimized optimized Optimized Method eval_results->optimized Optimized troubleshoot->gradient_opt Adjust Parameters

Caption: A logical workflow for developing an HPLC method for this compound separation.

Troubleshooting Flowchart for Common HPLC Issues

hplc_troubleshooting start Problem with Chromatogram peak_shape Poor Peak Shape? start->peak_shape resolution Poor Resolution? peak_shape->resolution No tailing Tailing peak_shape->tailing Yes, Tailing fronting Fronting peak_shape->fronting Yes, Fronting split Split Peaks peak_shape->split Yes, Split pressure High Backpressure? resolution->pressure No sol_resolution Optimize gradient Change mobile phase/column resolution->sol_resolution Yes retention Retention Time Drift? pressure->retention No sol_pressure Check for blockages Filter sample/mobile phase pressure->sol_pressure Yes sol_retention Check mobile phase prep Use column oven retention->sol_retention Yes end Consult Further Documentation retention->end No sol_tailing Check mobile phase pH Reduce sample load tailing->sol_tailing sol_fronting Check sample solvent Reduce injection volume fronting->sol_fronting sol_split Check for column void Ensure proper connections split->sol_split sol_tailing->end sol_fronting->end sol_split->end sol_resolution->end sol_pressure->end sol_retention->end

Caption: A troubleshooting flowchart for common issues in HPLC analysis.

References

Technical Support Center: Minimizing Impurities in Synthetic Laureatin Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of laureatin. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify, mitigate, and remove impurities during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities encountered in this compound synthesis?

A1: Based on typical synthetic routes, impurities in this compound preparations can be broadly categorized as:

  • Starting Material-Related Impurities: Unreacted starting materials or residual reagents from preceding steps.

  • Stereoisomers: Diastereomers and epimers resulting from incomplete stereocontrol in reactions such as reductions, halogenations, or epimerizations.[1] this compound itself has several stereocenters, making the formation of stereoisomeric impurities a significant challenge.

  • Reaction Byproducts: Unintended products formed from side reactions. Examples include elimination products from halogenation steps, homodimers from cross-metathesis reactions, or products from unexpected rearrangements during cyclization.[2][3]

  • Degradation Products: this compound and its intermediates may be sensitive to certain conditions (e.g., strong acids/bases, high temperatures), leading to decomposition. The strained oxetane (B1205548) ring can be susceptible to ring-opening.[4]

  • Residual Solvents and Reagents: Trace amounts of solvents or reagents (e.g., heavy metals from catalysts) that are not completely removed during work-up and purification.[2]

Q2: Which analytical techniques are most effective for identifying and quantifying this compound impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying this compound from its impurities. Chiral HPLC may be necessary to separate enantiomers and diastereomers.[5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify the molecular weights of impurities, which is crucial for deducing their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are vital for the structural elucidation of both this compound and any isolated impurities. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) may be required for complex structures.

  • Gas Chromatography (GC): Primarily used for the analysis of residual solvents.

Q3: How can I minimize the formation of stereoisomeric impurities?

A3: Minimizing stereoisomeric impurities requires careful control over stereoselective reactions:

  • Reagent Selection: Use highly stereoselective reagents, such as L-Selectride for ketone reductions, which is known for good diastereocontrol.[1]

  • Reaction Conditions: Optimize temperature, solvent, and reaction time, as these can significantly influence the stereochemical outcome.

  • Chiral Catalysts/Auxiliaries: For asymmetric syntheses, the choice of catalyst or auxiliary is critical for establishing the correct stereochemistry early in the synthesis.

  • Epimerization Control: In steps involving epimerization, carefully control the reaction conditions (e.g., base, temperature) to favor the desired isomer. Note that these reactions can be equilibrium-driven.[1]

Q4: What are the best general practices for purifying synthetic this compound?

A4: Purification of this compound, a complex natural product, typically involves multi-step chromatographic methods:

  • Column Chromatography: The workhorse for purification. A step-gradient elution with a solvent system like hexane (B92381)/ethyl acetate (B1210297) is a good starting point.

  • Preparative HPLC (Prep-HPLC): Often required for final purification to achieve high purity, especially for separating closely related diastereomers.

  • Recrystallization: If a crystalline solid can be obtained, recrystallization is an excellent method for removing small amounts of impurities.

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
HPLC shows a peak corresponding to the starting material of the previous step. Incomplete reaction.- Monitor reaction progress closely using TLC or in-process HPLC. - Increase reaction time or temperature cautiously. - Ensure reagents are fresh and added in the correct stoichiometry.
Mass spectrometry indicates the presence of a byproduct with a mass corresponding to an elimination product (loss of H-X). The base used in a substitution/halogenation reaction is too strong or sterically hindered, promoting elimination over substitution.- Use a milder, non-nucleophilic base. - Lower the reaction temperature. - Change the solvent to one that disfavors elimination pathways.
NMR of the purified product shows a mixture of diastereomers. Poor stereocontrol in a key reaction step (e.g., reduction, cyclization).- Re-evaluate the stereoselective reagents and conditions used.[1] - Optimize the temperature; lower temperatures often lead to higher selectivity. - If separating diastereomers is difficult, consider converting them to a more easily separable derivative, followed by regeneration of the desired functional group.
HPLC analysis after a cross-metathesis step shows peaks corresponding to homodimers of the starting olefins. The cross-metathesis reaction has not proceeded selectively.- Adjust the stoichiometry of the olefin partners. - Use a catalyst known for high efficiency in cross-metathesis. - Perform the reaction under high dilution to favor intramolecular over intermolecular reactions if applicable.[2]
Unexpected peaks in the chromatogram with masses that do not correspond to expected byproducts. An unexpected rearrangement reaction may have occurred, which is not uncommon in the synthesis of complex cyclic ethers.[3]- Meticulously analyze NMR and MS data to elucidate the structure of the unknown compound. - Re-evaluate the reaction conditions, particularly the use of Lewis or Brønsted acids, which can catalyze rearrangements.
Final product contains residual heavy metals (e.g., Ruthenium, Osmium). Incomplete removal of catalysts from metathesis or dihydroxylation steps.- Employ specialized purification techniques to remove metal traces, such as passing the product solution through a column of activated carbon or silica (B1680970) treated with a scavenger reagent.[2][7]

Data Presentation

Table 1: Common Impurities in this compound Synthesis and Recommended Analytical Methods

Impurity Type Potential Origin (Synthetic Step) Example Recommended Analytical Method
Unreacted Intermediate Halogenation, Osmylation, CyclizationPrecursor alcohol before halogenationHPLC, LC-MS
Stereoisomer Ketone Reduction, EpimerizationEpimer at C-XChiral HPLC, NMR
Reaction Byproduct Cross-MetathesisHomodimer of the side-chain precursorHPLC, LC-MS, NMR
Rearrangement Product NBS-mediated cyclizationFused bis-tetrahydrofuran instead of the this compound core[3]HPLC, LC-MS, 2D NMR
Reagent-derived OsmylationResidual OsmiumInductively Coupled Plasma Mass Spectrometry (ICP-MS)

Experimental Protocols

Protocol 1: Purification of this compound using Flash Column Chromatography

This protocol is a general guideline and should be optimized for specific synthetic intermediates.

  • Slurry Preparation:

    • Dissolve the crude this compound product in a minimal amount of a polar solvent in which it is soluble (e.g., dichloromethane (B109758) or ethyl acetate).

    • Add silica gel (2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained. This is the dry-loaded sample.

  • Column Packing:

    • Select an appropriate size flash chromatography column.

    • Pack the column with silica gel using a slurry method with the initial, least polar eluent (e.g., 100% hexane). Ensure the packing is uniform and free of air bubbles.

  • Loading and Elution:

    • Carefully add the dry-loaded sample to the top of the packed column.

    • Begin elution with the starting solvent system (e.g., 5% ethyl acetate in hexane).

    • Gradually increase the polarity of the eluent (gradient elution) to separate the components. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC) analysis.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution of compounds using TLC.

    • Combine fractions containing the pure product.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Analysis of Stereoisomeric Purity using Chiral HPLC

This is a general method; the specific chiral stationary phase and mobile phase must be determined experimentally.

  • Column Selection:

  • Mobile Phase Preparation:

    • Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The ratio will need to be optimized for the best separation.

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm, or as appropriate for the chromophores in the molecule).

  • Data Analysis:

    • Inject the sample and record the chromatogram.

    • Integrate the peak areas of the different stereoisomers to determine their relative percentages and the diastereomeric or enantiomeric excess.

Visualizations

G cluster_0 Synthesis cluster_1 Purification & Analysis Start Start Reaction_Step_1 Key Reaction 1 (e.g., Halogenation) Start->Reaction_Step_1 Workup_1 Aqueous Work-up Reaction_Step_1->Workup_1 Reaction_Step_2 Key Reaction 2 (e.g., Cyclization) Workup_1->Reaction_Step_2 Workup_2 Aqueous Work-up Reaction_Step_2->Workup_2 Crude_Product Crude this compound Workup_2->Crude_Product Column_Chrom Flash Column Chromatography Crude_Product->Column_Chrom TLC_Analysis TLC/HPLC Analysis of Fractions Column_Chrom->TLC_Analysis Prep_HPLC Preparative HPLC (Optional) TLC_Analysis->Prep_HPLC Impure? Final_Analysis Purity Check (HPLC, NMR, MS) TLC_Analysis->Final_Analysis Pure? Prep_HPLC->Final_Analysis Pure_Product Pure this compound Final_Analysis->Pure_Product

Caption: A general experimental workflow for the synthesis and purification of this compound.

G Start Impurity Detected in Analysis Identify Identify Impurity (LC-MS, NMR) Start->Identify Quantify Quantify Impurity (HPLC) Identify->Quantify Source Determine Source Quantify->Source Starting_Material Unreacted Starting Material/Reagent Source->Starting_Material Is it a known starting material? Side_Product Reaction Byproduct or Stereoisomer Source->Side_Product Is it a plausible side product? Degradation Degradation Product Source->Degradation Is it a degradation product? Optimize_Reaction Optimize Reaction Conditions (Time, Temp, Reagents) Starting_Material->Optimize_Reaction Side_Product->Optimize_Reaction Change_Conditions Modify Work-up or Storage Conditions Degradation->Change_Conditions Improve_Purification Improve Purification (Chromatography, Recrystallization) Optimize_Reaction->Improve_Purification End Impurity Minimized Improve_Purification->End Change_Conditions->Improve_Purification

Caption: A logical workflow for troubleshooting high impurity levels in this compound synthesis.

References

Technical Support Center: Refining Laureatin Dosage for Effective Insecticidal Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of laureatin for effective insecticidal control.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its potential as an insecticide?

This compound refers to a group of secondary metabolites found in some plant species, notably from the Lauraceae family. Research into related compounds from plants like bay laurel (Laurus nobilis) has shown significant insecticidal properties, including repellent and fumigant effects.[1] These natural compounds are being investigated as potentially more environmentally sustainable alternatives to synthetic insecticides.[1][2]

2. What is the proposed mechanism of action for this compound's insecticidal activity?

While the exact molecular target of this compound is a subject of ongoing research, many naturally derived insecticides act as neurotoxins.[3][4] They can interfere with critical neurotransmitter systems in insects, such as the GABA-gated or glutamate-gated chloride channels, leading to paralysis and death.[3] Another common mechanism for insecticides is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission.[4]

3. How do I prepare a stock solution of this compound for my experiments?

To prepare a stock solution, dissolve a known weight of purified this compound in a suitable organic solvent, such as acetone (B3395972) or ethanol, to achieve a desired concentration (e.g., 1% or 10 mM).[5] It is crucial to use high-purity solvents to avoid introducing contaminants that could affect the experiment.[6] For long-term storage, seal the stock solution tightly and store it at low temperatures (e.g., -20°C) to minimize degradation.[5]

4. What are the critical factors to consider in a dose-response experiment for this compound?

Several factors can influence the outcome of a dose-response bioassay:[6]

  • Insect Species and Life Stage: The susceptibility to this compound can vary significantly between different insect species and even between different life stages (e.g., larvae vs. adults) of the same species.

  • Bioassay Method: The method of application (e.g., topical, fumigant, contact) will directly impact the effective dosage.

  • Environmental Conditions: Temperature, humidity, and light cycle can affect both the insect's metabolism and the stability of the this compound formulation.[5]

  • Formulation: The choice of solvents, emulsifiers, or other additives can influence the bioavailability and efficacy of this compound.[7][8]

Troubleshooting Guides

Issue 1: High Variability in Insect Mortality Across Replicates
  • Question: I am observing significant differences in insect mortality between my replicate groups, even at the same this compound concentration. What could be the cause?

  • Answer:

    • Uneven Application: Ensure that the this compound formulation is applied uniformly to all test subjects or arenas. For contact assays, ensure complete and even coverage of the treated surface.

    • Inconsistent Insect Health: Use insects of a consistent age, developmental stage, and from a healthy, non-stressed colony. Variations in insect health can lead to differential susceptibility.

    • Solvent Evaporation: If using a volatile solvent, ensure that the stock and diluted solutions are properly sealed to prevent changes in concentration. Prepare fresh dilutions for each experiment.[5]

    • Improper Mixing: Ensure that the this compound solution is thoroughly mixed before each application, especially if it is a suspension or emulsion.[7]

Issue 2: Low or No Insecticidal Activity Observed
  • Question: I am not observing any significant insecticidal effect, even at what I believe are high concentrations of this compound. What should I check?

  • Answer:

    • This compound Degradation: Natural compounds can be sensitive to light, heat, and oxidation. Ensure your stock solution is stored correctly and consider preparing fresh solutions. If possible, verify the integrity of your this compound sample using analytical methods.

    • Inappropriate Solvent: The solvent used to dissolve this compound might be repellent to the insects, preventing them from coming into contact with the active compound. Include a solvent-only control to test for this.

    • Incorrect Bioassay Method: The chosen method of exposure may not be suitable for this compound's mode of action. For example, if this compound acts primarily as a fumigant, a contact assay may show low efficacy. Consider testing different application methods.

    • Insect Resistance: While less common for novel compounds, the insect population may have some level of natural tolerance. It is also important to ensure the insects are not a resistant strain.[9]

Issue 3: High Mortality in Control Groups
  • Question: A significant number of insects in my control group (treated with solvent only) are dying. How do I address this?

  • Answer:

    • Solvent Toxicity: The solvent itself might be toxic to the insects at the concentration used. Try using a different, less toxic solvent or reducing the concentration of the solvent in the final application.

    • Environmental Stress: Check for stressors in the experimental setup such as extreme temperatures, lack of food or water, or overcrowding.

    • Handling Stress: Minimize handling of the insects. Ensure that the transfer and application procedures are as gentle as possible.

    • Correcting for Control Mortality: If control mortality is low but consistent (typically below 20%), you can correct the mortality data in your treatment groups using Abbott's formula.[5][6]

Data Presentation

Table 1: Example - Fumigant Toxicity of a this compound-Containing Essential Oil against C. maculatus Adults

Concentration (μL/L air)Time (hours)Mean Mortality (%)
0 (Control)2416.7
0 (Control)9670.0
15.896100.0

This table is adapted from a study on Laurus nobilis essential oil, which contains this compound-like compounds, and is for illustrative purposes.[1]

Table 2: Example - Repellency of a this compound-Containing Essential Oil against C. maculatus Adults

Concentration (μL/cm²)Time (hours)Mean Repellency (%)
0.031160.0
0.031240.0
0.189193.3
0.1892473.3

This table is adapted from a study on Laurus nobilis essential oil and illustrates the dose- and time-dependent repellent effect.[1]

Experimental Protocols

Protocol 1: Larval Dose-Response Bioassay

This protocol is adapted from established methods for testing insecticide toxicity against insect larvae.[5]

Objective: To determine the lethal concentration (e.g., LC50) of this compound for a specific larval insect species.

Materials:

  • Purified this compound

  • Acetone (or other suitable solvent)

  • Distilled water

  • 24-well plates

  • Healthy, synchronized third-instar larvae of the target insect

  • Pipettes

  • Incubator set to appropriate environmental conditions

Procedure:

  • Prepare Stock Solution: Prepare a 1% stock solution of this compound in acetone. Store at -20°C.[5]

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of at least five test concentrations.

  • Larval Preparation: In each well of a 24-well plate, place five healthy larvae.

  • Application: Gently remove any excess water from the wells and add a precise volume of the corresponding this compound dilution or control solution. The final solvent concentration should be consistent across all wells.

  • Incubation: Place the plates in an incubator with controlled temperature, humidity, and light cycle.

  • Mortality Assessment: Assess larval mortality at predetermined time points (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when gently prodded.

  • Data Analysis: Correct for any control mortality using Abbott's formula.[5][6] Calculate the LC50 value using probit analysis.

Visualizations

Experimental_Workflow_Dose_Response_Assay prep_stock Prepare this compound Stock Solution serial_dil Perform Serial Dilutions prep_stock->serial_dil application Apply this compound Dilutions and Controls serial_dil->application prep_insects Prepare Larvae in Well Plates prep_insects->application incubation Incubate under Controlled Conditions application->incubation mortality_check Assess Mortality at 24, 48, 72h incubation->mortality_check data_analysis Data Analysis (Abbott's Formula, Probit) mortality_check->data_analysis lc50 Determine LC50 data_analysis->lc50

Caption: Workflow for a larval dose-response bioassay.

Troubleshooting_Logic start Low or No Insecticidal Activity check_this compound Check this compound Integrity (Age, Storage) start->check_this compound check_solvent Evaluate Solvent Effect (Repellency, Toxicity) start->check_solvent check_bioassay Review Bioassay Method (Contact vs. Fumigant) start->check_bioassay check_insect Assess Insect Population (Health, Resistance) start->check_insect solution_this compound Prepare Fresh Solution check_this compound->solution_this compound solution_solvent Change Solvent / Reduce Conc. check_solvent->solution_solvent solution_bioassay Try Alternative Assay check_bioassay->solution_bioassay solution_insect Source New Insect Colony check_insect->solution_insect

Caption: Troubleshooting logic for low insecticidal activity.

Proposed_Signaling_Pathway This compound This compound receptor Neuronal Receptor (e.g., Chloride Channel) This compound->receptor binds to channel_disruption Disruption of Ion Flow receptor->channel_disruption causes hyperpolarization Nerve Hyperpolarization or Depolarization channel_disruption->hyperpolarization signal_block Blocked Synaptic Transmission hyperpolarization->signal_block paralysis Paralysis signal_block->paralysis death Insect Death paralysis->death

Caption: Proposed neurotoxic mechanism of action for this compound.

References

Validation & Comparative

Confirming Molecular Architecture: A Comparative Guide to the Structural Elucidation of Laureatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of a natural product's molecular structure is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of methodologies for confirming the structure of complex marine-derived compounds, using laureatin, a potent insecticidal agent isolated from marine algae, as a central example. We will delve into the gold standard of X-ray crystallography and compare it with alternative techniques, supported by experimental data and detailed protocols.

The intricate three-dimensional arrangement of atoms in a molecule like this compound dictates its biological activity. Therefore, precise structural confirmation is paramount. While various analytical techniques contribute to the puzzle, X-ray crystallography remains the definitive method for providing an unequivocal molecular structure.[1]

Method Comparison: X-ray Crystallography vs. Alternative Techniques

The selection of a structural elucidation method depends on several factors, including the nature of the compound, sample availability, and the desired level of structural detail. While X-ray crystallography provides unparalleled atomic resolution, obtaining the necessary high-quality crystals can be a significant hurdle for many complex natural products.[2] This has led to the development and refinement of complementary and alternative techniques.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Microcrystal Electron Diffraction (MicroED)
Principle Diffraction of X-rays by a single crystalNuclear spin transitions in a magnetic fieldMass-to-charge ratio of ionized moleculesDiffraction of electrons by nanocrystals
Information Obtained 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryConnectivity through bonds (2D), spatial proximity (3D), relative stereochemistryMolecular weight, elemental composition, fragmentation patterns3D atomic coordinates from sub-micron sized crystals
Sample Requirement High-quality single crystal (typically >0.1 mm)[3]~1-10 mg, soluble in deuterated solventMicrograms to nanogramsNanocrystals or crystalline powders
Resolution Atomic (<1 Å)Indirect, depends on interpretation of spectraLow (connectivity)Atomic (~1 Å)
Time for Analysis Days to weeks (including crystallization)Hours to daysMinutesHours to days
Key Advantage Unambiguous determination of absolute structure[1]Excellent for structure determination in solutionHigh sensitivity and speedApplicable to very small crystals
Key Limitation Requirement for diffraction-quality single crystalsAmbiguities in complex structures and stereochemistryDoes not provide 3D structural informationNewer technique, less widely available

Experimental Protocol: Single-Crystal X-ray Diffraction of a Marine Natural Product

The following protocol outlines the key steps for determining the crystal structure of a small organic molecule like this compound.

1. Crystallization:

  • Objective: To grow single crystals of high purity and sufficient size for diffraction.

  • Procedure:

    • Dissolve the purified compound (1-5 mg) in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, acetone, ethyl acetate, hexane).

    • Employ a crystallization technique such as slow evaporation, vapor diffusion (hanging or sitting drop), or cooling of a saturated solution.

    • Screen a variety of solvents and conditions to find the optimal crystallization environment.

2. Crystal Mounting and Data Collection:

  • Objective: To mount a suitable crystal and collect diffraction data using an X-ray diffractometer.

  • Procedure:

    • Select a well-formed, clear crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector.[1]

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[4]

3. Structure Solution and Refinement:

  • Objective: To process the diffraction data to determine the arrangement of atoms in the crystal lattice and refine the structural model.

  • Procedure:

    • Integrate the diffraction spots from the collected images to determine their intensities.

    • Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • Validate the final crystal structure using crystallographic software.

Visualizing Key Processes

To better illustrate the workflow of X-ray crystallography and a relevant biological pathway for marine natural products, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination purified_compound Purified this compound crystallization Crystallization purified_compound->crystallization single_crystal Single Crystal Selection crystallization->single_crystal mounting Crystal Mounting single_crystal->mounting xray_diffraction X-ray Diffraction mounting->xray_diffraction diffraction_pattern Diffraction Pattern xray_diffraction->diffraction_pattern data_processing Data Processing diffraction_pattern->data_processing structure_solution Structure Solution data_processing->structure_solution model_building Model Building & Refinement structure_solution->model_building final_structure Final 3D Structure model_building->final_structure

Workflow for X-ray Crystallography.

Many cytotoxic marine natural products exert their therapeutic effects by inducing programmed cell death, or apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that can be targeted by such compounds.

signaling_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway death_ligand Death Ligand death_receptor Death Receptor death_ligand->death_receptor Binding caspase8 Caspase-8 death_receptor->caspase8 Activation caspase3 Caspase-3 caspase8->caspase3 Activation marine_np Marine Natural Product bcl2 Bcl-2 Family marine_np->bcl2 Inhibition cytochrome_c Cytochrome c Release bcl2->cytochrome_c cytochrome_c->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Apoptosis Signaling Pathway.

References

A Comparative Analysis of Laureatin and Synthetic Insecticides: Efficacy, Mechanism, and Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of laureatin, a natural compound derived from marine algae, and commonly used synthetic insecticides. The following sections objectively evaluate their insecticidal performance based on available experimental data, delve into their mechanisms of action, and provide detailed protocols for relevant experiments.

Executive Summary

This compound, a halogenated cyclic ether from the Laurencia genus of red algae, has demonstrated insecticidal properties, positioning it as a potential bio-insecticide. This guide compares its efficacy and mode of action with those of major classes of synthetic insecticides: organophosphates, carbamates, pyrethroids, and neonicotinoids. While data on this compound is less extensive than for its synthetic counterparts, existing research indicates its potential as an acetylcholinesterase inhibitor. Synthetic insecticides, although highly effective, are associated with environmental persistence and non-target toxicity.[1] Natural pesticides like this compound are often more biodegradable and specific.[1] This comparison aims to provide a data-driven resource for researchers exploring novel and sustainable pest management strategies.

Data Presentation: A Quantitative Comparison of Insecticidal Efficacy

The following tables summarize the available quantitative data on the toxicity of this compound (using the closely related compound laurinterol (B1247104) as a proxy due to data availability), and various synthetic insecticides against several insect species.

Table 1: Toxicity of Laurinterol (this compound Proxy) Against Various Insect Pests

CompoundInsect SpeciesBioassay TypeMetricValueCitation(s)
LaurinterolReticulitermes speratus (Termite)Topical ApplicationLD502.2 µ g/insect [2]
Laurencia johnstonii extract fraction (rich in sesquiterpenes including laurinterol)Aedes aegypti (Mosquito Larvae)Larval BioassayLC50240 µg/mL[3]

Table 2: Toxicity of Selected Synthetic Insecticides Against Various Insect Pests

Insecticide ClassActive IngredientInsect SpeciesBioassay TypeMetricValueCitation(s)
Pyrethroid Deltamethrin (B41696)Plutella xylostella (Diamondback Moth Larvae)Topical ApplicationLD500.0014 µ g/larva [4]
Pyrethroid Cypermethrin (B145020)Plutella xylostella (Diamondback Moth Larvae)Topical ApplicationLD500.0046 µ g/larva [4]
Organophosphate ChlorpyrifosLipaphis erysimi (Mustard Aphid)Not SpecifiedLD505.38 ppm[5]
Neonicotinoid ImidaclopridLipaphis erysimi (Mustard Aphid)Not SpecifiedLD5022.14 ppm[5]

Mechanisms of Action: A Comparative Overview

Understanding the molecular targets of insecticides is crucial for developing effective and selective pest control strategies.

This compound: An Acetylcholinesterase Inhibitor

Available evidence strongly suggests that this compound and related compounds, such as laurinterol, exert their insecticidal effects primarily through the inhibition of acetylcholinesterase (AChE).[2][3] AChE is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh).[6] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, causing continuous nerve stimulation, paralysis, and eventual death of the insect.[7] This mechanism is shared with organophosphate and carbamate (B1207046) insecticides.

Synthetic Insecticides: Diverse Modes of Action

Synthetic insecticides target various components of the insect nervous system, leading to rapid and effective pest control.[1]

  • Organophosphates and Carbamates: Similar to this compound, these compounds inhibit acetylcholinesterase, leading to cholinergic crisis and insect death.[7]

  • Pyrethroids: This class of insecticides acts on the voltage-gated sodium channels in nerve cell membranes. They modify the channel's gating kinetics, keeping them open for an extended period. This leads to repetitive nerve discharges, hyperexcitability, paralysis, and death.

  • Neonicotinoids: These insecticides are agonists of the nicotinic acetylcholine receptor (nAChR). They bind to these receptors, causing persistent stimulation of the nerve cells, which results in paralysis and death.

The following diagram illustrates the different signaling pathways targeted by this compound and the compared synthetic insecticides.

cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Is degraded by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to & Activates Na_Channel Voltage-Gated Na+ Channel This compound This compound This compound->AChE Inhibits Organophosphates Organophosphates / Carbamates Organophosphates->AChE Inhibit Pyrethroids Pyrethroids Pyrethroids->Na_Channel Modulates (Keeps Open) Neonicotinoids Neonicotinoids Neonicotinoids->nAChR Binds to & Overstimulates

Fig. 1: Comparative Mechanisms of Action of this compound and Synthetic Insecticides.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the comparative study of this compound and synthetic insecticides.

Extraction and Isolation of this compound from Laurencia Species

This protocol is adapted from standard methods for the extraction of sesquiterpenes from marine red algae.

Objective: To extract and isolate this compound from the biomass of Laurencia species.

Materials:

Procedure:

  • Extraction:

    • The algal biomass is exhaustively extracted with a 2:1 mixture of dichloromethane and methanol at room temperature.

    • The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation:

    • The crude extract is subjected to silica gel column chromatography.

    • The column is eluted with a solvent gradient of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Fractions are collected and monitored by TLC.

  • Purification:

    • Fractions containing compounds with similar TLC profiles to known this compound standards are combined.

    • Further purification is achieved through repeated column chromatography or high-performance liquid chromatography (HPLC) to yield pure this compound.

The following diagram illustrates the general workflow for the extraction and isolation of this compound.

Start Laurencia sp. Biomass Extraction Extraction (Dichloromethane/Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Crude_Extract->Column_Chromatography Fractions Collect Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Purification Further Purification (e.g., HPLC) TLC->Purification Identify this compound-rich Fractions Pure_this compound Pure this compound Purification->Pure_this compound

Fig. 2: Workflow for this compound Extraction and Isolation.
Insecticidal Bioassay: Larval Toxicity (LC50 Determination)

This protocol is a standard method for determining the lethal concentration of a substance that kills 50% of a test population of insect larvae.[2]

Objective: To determine the LC50 value of this compound and synthetic insecticides against a target insect larval species.

Materials:

  • Third or fourth instar larvae of the target insect species (e.g., Aedes aegypti, Plutella xylostella)

  • Test compounds (this compound and synthetic insecticides)

  • Appropriate solvent (e.g., ethanol, acetone)

  • Dechlorinated water or artificial diet

  • Beakers or petri dishes

  • Pipettes

Procedure:

  • Preparation of Test Solutions:

    • Stock solutions of the test compounds are prepared in a suitable solvent.

    • A series of dilutions are made to obtain a range of concentrations for testing.

  • Exposure:

    • For aquatic larvae (e.g., mosquitos), a known number of larvae (typically 20-25) are placed in beakers containing a specific volume of dechlorinated water. The test compound is then added to achieve the desired final concentration.

    • For terrestrial larvae (e.g., caterpillars), the test compound is incorporated into an artificial diet, which is then provided to the larvae.

  • Observation:

    • Larval mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when gently prodded.

  • Data Analysis:

    • The mortality data is corrected for any control mortality using Abbott's formula.

    • Probit analysis or a similar statistical method is used to calculate the LC50 value and its 95% confidence intervals.

Acetylcholinesterase (AChE) Inhibition Assay

This in vitro assay is used to determine the inhibitory effect of a compound on AChE activity.

Objective: To quantify the AChE inhibitory activity of this compound and synthetic insecticides.

Materials:

  • Purified AChE from an insect source (e.g., electric eel, housefly head)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer

  • Test compounds

  • 96-well microplate reader

Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well plate, the reaction mixture is prepared containing phosphate buffer, DTNB, and the test compound at various concentrations.

    • The enzyme (AChE) is then added to each well.

  • Initiation of Reaction:

    • The reaction is initiated by adding the substrate (ATCI).

  • Measurement:

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).

    • The absorbance of this product is measured kinetically at 412 nm using a microplate reader.

  • Data Analysis:

    • The rate of reaction is calculated for each concentration of the test compound.

    • The percentage of inhibition is determined relative to a control without the inhibitor.

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

The following diagram illustrates the principle of the AChE inhibition assay.

cluster_reaction Enzymatic Reaction cluster_inhibitor Inhibitor Action ATCI Acetylthiocholine (ATCI) AChE AChE ATCI->AChE Substrate Thiocholine Thiocholine AChE->Thiocholine Produces Yellow_Product Yellow Product (Measured at 412 nm) Thiocholine->Yellow_Product + DTNB DTNB DTNB (Colorless) DTNB->Yellow_Product Inhibitor This compound / Synthetic Inhibitor Inhibitor->AChE Inhibits

Fig. 3: Principle of the Acetylcholinesterase Inhibition Assay.

Conclusion

This comparative guide highlights the potential of this compound as a natural insecticide with a mode of action targeting acetylcholinesterase. While quantitative data on its efficacy is still emerging, preliminary studies suggest it is a promising candidate for further research and development. In contrast, synthetic insecticides offer potent and broad-spectrum control but come with well-documented environmental and non-target concerns. The detailed protocols provided herein offer a framework for researchers to conduct further comparative studies, contributing to the development of more sustainable and targeted pest management solutions. The continued exploration of natural compounds like this compound is essential for expanding the toolkit of environmentally benign insecticides.

References

Validating the Insecticidal Target of Laureatin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of laureatin, a halogenated natural product derived from red algae of the Laurencia genus, as a potential insecticide. While direct experimental validation of this compound's specific insecticidal target is not extensively documented in publicly available literature, this guide proposes a likely target based on evidence from structurally similar compounds. We will compare its proposed mechanism of action and hypothetical performance with established classes of insecticides, supported by available experimental data. This guide also offers detailed experimental protocols for target validation to aid researchers in investigating novel insecticidal compounds like this compound.

Executive Summary

This compound and its isomers, found in marine algae, have demonstrated insecticidal properties, particularly against mosquito larvae.[1] Evidence from the structurally related compound, laurinterol, suggests that the primary insecticidal target of this compound may be the enzyme acetylcholinesterase (AChE). Inhibition of AChE, a critical component of the central nervous system in insects, leads to paralysis and death. This mode of action is shared with well-established insecticide classes, namely organophosphates and carbamates.

This guide will focus on the proposed validation of acetylcholinesterase as the insecticidal target of this compound. We will present a comparative analysis of its potential efficacy against alternative insecticides that target not only AChE but also other validated sites in the insect nervous system, such as nicotinic acetylcholine (B1216132) receptors (nAChRs) and GABA-gated chloride channels.

Comparative Performance of Insecticides

To provide a framework for evaluating the potential of this compound, the following tables summarize the efficacy (LC50 values) of various commercial insecticides against common mosquito species. It is important to note that no specific LC50 values for this compound against mosquito larvae were found in the available scientific literature. The data presented for this compound should be considered hypothetical and serves as a placeholder for future experimental validation.

Table 1: Comparison of Insecticidal Efficacy (LC50 in ppm) Against Aedes aegypti Larvae

Insecticide ClassCompoundTarget SiteLC50 (ppm)
Proposed Halogenated Natural Product This compound Acetylcholinesterase (AChE) (Proposed) Data Not Available
OrganophosphateTemephosAcetylcholinesterase (AChE)0.008[2]
OrganophosphateHortakAcetylcholinesterase (AChE)0.0031[3]
NeonicotinoidImidaclopridNicotinic Acetylcholine Receptor (nAChR)>2[4]
PhenylpyrazoleFipronilGABA-gated Chloride Channel0.00043[5]

Table 2: Comparison of Insecticidal Efficacy (LC50 in ppm) Against Culex quinquefasciatus Larvae

Insecticide ClassCompoundTarget SiteLC50 (ppm)
Proposed Halogenated Natural Product This compound Acetylcholinesterase (AChE) (Proposed) Data Not Available
NeonicotinoidImidaclopridNicotinic Acetylcholine Receptor (nAChR)0.038[6]
NeonicotinoidThiaclopridNicotinic Acetylcholine Receptor (nAChR)0.176[6]
NeonicotinoidThiamethoxamNicotinic Acetylcholine Receptor (nAChR)0.443[6]
PhenylpyrazoleFipronilGABA-gated Chloride Channel0.023[5]

Validating the Insecticidal Target of this compound: A Proposed Workflow

Given the evidence from related compounds, a primary hypothesis is that this compound acts as an acetylcholinesterase inhibitor. The following workflow outlines the key experiments required to validate this proposed target.

G cluster_0 Phase 1: In Vitro Target Validation cluster_1 Phase 2: Cellular and In Vivo Validation cluster_2 Phase 3: Molecular Characterization AChE Assay Acetylcholinesterase (AChE) Inhibition Assay Binding Assay Radioligand Binding Assay AChE Assay->Binding Assay Confirms direct interaction Cell-based Assay Insect Cell Line Assay (e.g., Sf9 cells expressing AChE) Binding Assay->Cell-based Assay Electrophysiology Electrophysiological Recordings (e.g., patch-clamp on insect neurons) Cell-based Assay->Electrophysiology Functional confirmation In Vivo Assay In Vivo Insect Bioassay (e.g., mosquito larvae) Electrophysiology->In Vivo Assay Physiological relevance Site-directed Mutagenesis Site-directed Mutagenesis of AChE In Vivo Assay->Site-directed Mutagenesis Structural Biology Co-crystallization of This compound with AChE Site-directed Mutagenesis->Structural Biology Identifies binding site

Proposed workflow for validating the insecticidal target of this compound.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a primary step to determine if this compound inhibits AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine (B1204863) and acetate. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. A decrease in the rate of color formation in the presence of this compound indicates inhibition of AChE.

Materials:

  • Acetylcholinesterase (from electric eel or insect source)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control (e.g., an organophosphate or carbamate (B1207046) insecticide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of AChE, ATCh, and DTNB in phosphate buffer.

    • Prepare serial dilutions of this compound and the positive control.

  • Assay Setup (in a 96-well plate):

    • Add 50 µL of phosphate buffer to each well.

    • Add 25 µL of this compound solution at different concentrations to the test wells. Add solvent to the control wells.

    • Add 25 µL of AChE solution to all wells except the blank.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 25 µL of DTNB solution to all wells.

    • Add 25 µL of ATCh solution to all wells to start the reaction.

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Determine the percentage of inhibition for each this compound concentration relative to the control.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of AChE activity).

Target Validation for Alternative Insecticide Classes

This assay is used to determine if a compound binds to the nAChR, the target for neonicotinoid insecticides.

Principle: This is a competitive binding assay using a radiolabeled ligand that has a high affinity for the nAChR (e.g., [³H]-imidacloprid). The ability of a test compound (this compound) to displace the radioligand from the receptor is measured.

Materials:

  • Insect membrane preparation rich in nAChRs (e.g., from housefly heads or cultured insect cells expressing the receptor).

  • Radiolabeled ligand (e.g., [³H]-imidacloprid).

  • Test compound (this compound).

  • Binding buffer.

  • Scintillation counter.

Procedure:

  • Incubate the insect membrane preparation with the radiolabeled ligand in the presence and absence of varying concentrations of this compound.

  • After incubation, separate the bound and free radioligand by filtration.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • A decrease in bound radioactivity in the presence of this compound indicates that it is competing for the same binding site as the radioligand.

  • Calculate the Ki (inhibition constant) to determine the affinity of this compound for the nAChR.

This assay investigates the effect of a compound on the GABA-gated chloride channel, the target for insecticides like fipronil.

Principle: This can be assessed using electrophysiological techniques, such as the two-electrode voltage-clamp method in Xenopus oocytes expressing insect GABA receptors.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the insect GABA receptor subunits.

  • GABA solution.

  • Test compound (this compound).

  • Two-electrode voltage-clamp setup.

Procedure:

  • Inject the Xenopus oocytes with the cRNA for the insect GABA receptor and allow for expression.

  • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

  • Apply GABA to the oocyte to elicit an inward chloride current.

  • Co-apply GABA and this compound to observe any modulation of the GABA-induced current.

  • An inhibition of the GABA-induced current by this compound would suggest it acts as an antagonist at the GABA-gated chloride channel.

Signaling Pathways of Major Insecticide Classes

The following diagrams illustrate the primary signaling pathways disrupted by major classes of neurotoxic insecticides.

AChE_Pathway cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound (Proposed)/Organophosphates/Carbamates ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds & Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic Neuron Postsynaptic Neuron nAChR->Postsynaptic Neuron Na+ influx -> Depolarization Hyperexcitation -> Paralysis Hyperexcitation -> Paralysis nAChR->Hyperexcitation -> Paralysis Choline Choline + Acetate AChE->Choline This compound This compound AChE_Inhibited Inhibited AChE This compound->AChE_Inhibited Inhibits Excess_ACh Excess ACh Excess_ACh->nAChR Continuous Stimulation nAChR_Pathway cluster_0 Normal Synaptic Transmission cluster_1 Action of Neonicotinoids ACh Acetylcholine (ACh) nAChR Nicotinic ACh Receptor ACh->nAChR Binds & Activates Postsynaptic Neuron Postsynaptic Neuron nAChR->Postsynaptic Neuron Na+ influx -> Depolarization Hyperexcitation -> Paralysis Hyperexcitation -> Paralysis nAChR->Hyperexcitation -> Paralysis Neonicotinoid Neonicotinoid Neonicotinoid->nAChR Binds Irreversibly GABA_Pathway cluster_0 Normal Inhibitory Neurotransmission cluster_1 Action of Phenylpyrazoles (Fipronil) GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds & Activates Postsynaptic Neuron Postsynaptic Neuron GABA_R->Postsynaptic Neuron Cl- influx -> Hyperpolarization Hyperexcitation -> Convulsions Hyperexcitation -> Convulsions GABA_R->Hyperexcitation -> Convulsions Fipronil Fipronil Fipronil->GABA_R Blocks Channel

References

A Comparative Analysis of the Biological Activities of Laureatin and Isolaureatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of laureatin and isothis compound (B216581), two structurally related natural products isolated from marine red algae of the Laurencia genus. While direct comparative studies on the biological activities of these two specific compounds are limited in the currently available scientific literature, this document compiles existing data for each compound and presents it in a comparative format to facilitate further research and drug discovery efforts.

Overview of Biological Activities

This compound and isothis compound are medium-ring ether acetogenins (B1209576) characterized by a bromoallene moiety. Compounds isolated from the Laurencia genus are known to possess a wide range of biological activities, including cytotoxic and antimicrobial effects.[1][2] While specific data for this compound and isothis compound is sparse, related compounds from the same family have demonstrated significant bioactivity.[3] One study has highlighted the potent larvicidal activity of this compound against mosquitos, suggesting its potential as an insecticide.[4] However, a direct comparison with isothis compound's activity in this regard is not available.

Comparative Data on Biological Activity

Due to the limited number of studies directly comparing the biological activities of this compound and isothis compound, a comprehensive table of comparative quantitative data (e.g., IC₅₀ for cytotoxicity or MIC for antimicrobial activity) cannot be provided at this time. The following table summarizes the currently available information.

Biological ActivityThis compoundIsothis compoundReference
Cytotoxicity Data not availableData not available-
Antimicrobial Activity Data not availableData not available-
Larvicidal Activity Potent activity against mosquito larvaeData not available[4]

Future research should focus on conducting head-to-head comparisons of this compound and isothis compound in various biological assays to elucidate their relative potencies and therapeutic potential.

Experimental Protocols

To facilitate further research and the generation of comparative data, this section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound and isothis compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.

Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture cells to ~80% confluency seeding 2. Seed cells in 96-well plates cell_culture->seeding treatment 3. Add serial dilutions of This compound/isothis compound seeding->treatment incubation 4. Incubate for 24-72 hours treatment->incubation mtt_add 5. Add MTT reagent incubation->mtt_add formazan_incubation 6. Incubate for 2-4 hours (formazan formation) mtt_add->formazan_incubation solubilization 7. Add solubilization solution formazan_incubation->solubilization readout 8. Measure absorbance at 570 nm solubilization->readout ic50 9. Calculate IC50 values readout->ic50

Caption: Workflow of the MTT assay for cytotoxicity testing.

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and Isothis compound stock solutions (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and isothis compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Test (Broth Microdilution)

This protocol is used to determine the minimum inhibitory concentration (MIC) of compounds against various microbial strains.

Workflow for Broth Microdilution Assay

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis compound_prep 1. Prepare serial dilutions of This compound/isothis compound inoculation 3. Inoculate 96-well plates with compound and microbes compound_prep->inoculation inoculum_prep 2. Prepare standardized microbial inoculum inoculum_prep->inoculation incubation 4. Incubate at 37°C for 18-24 hours inoculation->incubation readout 5. Visually inspect for turbidity or measure absorbance at 600 nm incubation->readout mic_determination 6. Determine the MIC readout->mic_determination

Caption: Workflow of the broth microdilution assay for MIC determination.

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound and Isothis compound stock solutions (in DMSO)

  • Positive control antibiotic (e.g., ampicillin, fluconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare two-fold serial dilutions of this compound and isothis compound in the appropriate broth medium in a 96-well plate.

  • Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard.

  • Add the microbial inoculum to each well containing the compound dilutions to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Signaling Pathways

While the specific signaling pathways affected by this compound and isothis compound have not been elucidated, many natural products with cytotoxic activity induce apoptosis in cancer cells. The following diagrams illustrate the main apoptotic signaling pathways that could be investigated for these compounds.

Intrinsic (Mitochondrial) Apoptosis Pathway

This pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins.

Intrinsic_Apoptosis cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound / Isothis compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak Bcl2_BclXL Bcl-2/Bcl-xL Inhibition This compound->Bcl2_BclXL DNA_damage DNA Damage DNA_damage->Bax_Bak ROS ROS ROS->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclXL->Bax_Bak CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway.

Extrinsic (Death Receptor) Apoptosis Pathway

This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors.

Extrinsic_Apoptosis cluster_receptor Receptor Activation cluster_disc DISC Formation cluster_caspase Caspase Cascade cluster_crosstalk Crosstalk Ligand Death Ligand (e.g., FasL, TNF-α) Receptor Death Receptor (e.g., Fas, TNFR1) Ligand->Receptor DISC Death-Inducing Signaling Complex (DISC) Receptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 Caspase3 Caspase-3 Activation Caspase8->Caspase3 Bid Bid Cleavage (tBid) Caspase8->Bid Apoptosis Apoptosis Caspase3->Apoptosis Mitochondria Mitochondrial Pathway Amplification Bid->Mitochondria Mitochondria->Caspase3

Caption: The extrinsic apoptosis pathway.

Conclusion and Future Directions

This compound and isothis compound represent promising scaffolds for the development of new therapeutic agents. However, the lack of direct comparative studies on their biological activities is a significant knowledge gap. Future research should prioritize a systematic comparison of these two compounds in a panel of in vitro and in vivo models to determine their relative efficacy and mechanisms of action. Elucidating the specific molecular targets and signaling pathways affected by this compound and isothis compound will be crucial for their advancement as potential drug candidates.

References

A Comparative Analysis of the Bioactivity of Natural and Synthetic Luteolin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Luteolin (B72000), a naturally occurring flavonoid found in a variety of plants, has garnered significant scientific interest for its potent anti-inflammatory, antioxidant, and anticancer properties. While natural luteolin is readily available through extraction from botanical sources, synthetic derivatives offer the potential for enhanced bioavailability and targeted activity. This guide provides an objective comparison of the bioactivity of natural luteolin and its synthetic analogs, supported by experimental data, to aid researchers in their drug discovery and development endeavors.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic and anti-inflammatory activities of natural luteolin and its synthetic derivatives against various cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting a specific biological or biochemical function.

Table 1: Comparative Cytotoxicity (IC50) of Natural Luteolin and Synthetic Derivatives in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
Natural Luteolin MDA-MB-231Breast Cancer14.91 ± 5.77[1]
MCF-7Breast Cancer29.28 ± 11.85[1]
GLC4Lung Cancer40.9[2]
COLO 320Colon Cancer32.5[2]
HT-29Colon Cancer22.2[3]
Luteolin-7-O-glucoside (Natural Derivative) HeLaCervical Cancer6.1[2]
Synthetic Acyl Derivatives of Luteolin Psoriasis ModelSkin InflammationSignificant anti-inflammatory effects[4][5]
Luteolin Nanovesicles (Formulation) A549Lung Cancer1.62[6]

Table 2: Comparative Anti-inflammatory Activity of Natural Luteolin and a Synthetic Derivative

CompoundModelKey FindingsReference
Natural Luteolin Alloxan-induced diabetic miceReduced blood glucose levels by at least 20% at 0.5-2.0 mg/kg[7]
Luteolin 7,3′-disulfate (Synthetic Derivative) Alloxan-induced diabetic mice30% reduction in blood glucose at 0.5 mg/kg; ~1.5 times more effective than rosmarinic acid and >3 times more effective than luteolin in a carrageenan-induced edema model.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the bioactivity of luteolin.

1. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To determine the cytotoxic effects of natural luteolin and its synthetic derivatives on cancer cell lines.

  • Cell Lines: MDA-MB-231, MCF-7 (breast cancer), and normal fibroblasts.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of luteolin or a positive control (e.g., doxorubicin) for a specified period (e.g., 24 or 48 hours).

    • After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well and incubated.

    • The formazan (B1609692) crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[1]

2. In Vitro Nitric Oxide (NO) Production Assay in Macrophages

  • Objective: To evaluate the anti-inflammatory potential of luteolin and its derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of the test compound for 1 hour.

    • Inflammation is induced by adding LPS (1 µg/mL) to the wells, followed by a 24-hour incubation.

    • The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

    • The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-only treated group.[8]

3. In Vivo Anti-inflammatory and Anti-gout Model

  • Objective: To assess the in vivo efficacy of luteolin and its derivatives in a model of hyperuricemia and gouty arthritis.

  • Animal Model: Male Kunming mice.

  • Methodology:

    • Hyperuricemia is induced by intraperitoneal injection of potassium oxonate.

    • Test compounds are administered orally for a set period (e.g., 7 days).

    • Acute gouty arthritis is induced by subcutaneous injection of monosodium urate (MSU) crystal suspension into the hind paw.

    • Paw edema is measured at various time points post-MSU injection.

    • At the end of the experiment, blood and kidney tissues are collected for analysis of uric acid, inflammatory cytokines (IL-1β, TNF-α), and relevant protein expression.[9]

Signaling Pathway Modulation

Luteolin exerts its bioactivity by modulating multiple intracellular signaling pathways involved in inflammation and cancer progression. The diagrams below illustrate the key pathways targeted by luteolin.

G cluster_0 Inflammatory Stimuli (LPS, Cytokines) cluster_1 Luteolin cluster_2 Signaling Pathways cluster_3 Cellular Responses Inflammatory_Stimuli Inflammatory_Stimuli MAPK MAPK Inflammatory_Stimuli->MAPK NFkB NF-κB Inflammatory_Stimuli->NFkB STAT3 STAT3 Inflammatory_Stimuli->STAT3 PI3K_Akt PI3K/Akt Inflammatory_Stimuli->PI3K_Akt Luteolin Luteolin Luteolin->MAPK Inhibits Luteolin->NFkB Inhibits Luteolin->STAT3 Inhibits Luteolin->PI3K_Akt Inhibits Apoptosis Apoptosis Luteolin->Apoptosis Induces Inflammation Inflammation (Pro-inflammatory cytokines, COX-2, iNOS) MAPK->Inflammation Proliferation Cell Proliferation & Survival MAPK->Proliferation NFkB->Inflammation NFkB->Proliferation STAT3->Proliferation PI3K_Akt->Proliferation PI3K_Akt->Apoptosis Inhibits G cluster_workflow General Experimental Workflow for Bioactivity Assessment start Compound Preparation (Natural Luteolin or Synthetic Derivative) invitro In Vitro Assays (e.g., Cytotoxicity, Anti-inflammatory) start->invitro Step 1 invivo In Vivo Studies (Animal Models of Disease) invitro->invivo Step 2 (if promising in vitro results) analysis Data Analysis (e.g., IC50 calculation, Statistical Analysis) invitro->analysis Step 3 invivo->analysis Step 3 conclusion Conclusion on Bioactivity analysis->conclusion Step 4

References

structure-activity relationship (SAR) studies of laureatin analogues

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the cytotoxic, antifouling, and larvicidal activities of secondary metabolites isolated from marine red algae of the Laurencia genus.

Due to a lack of comprehensive structure-activity relationship (SAR) studies on laureatin analogues, this guide provides a comparative overview of the biological activities of various compounds isolated from Laurencia species. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine natural products.

Quantitative Bioactivity Data

The following tables summarize the cytotoxic, antifouling, and larvicidal activities of selected compounds and extracts from Laurencia species.

Table 1: Cytotoxicity of Laurencia-derived Compounds and Extracts

Compound/ExtractCell LineActivityIC50 (µg/mL)Reference
IsoaplysinHT29 (Colon), U87 (Glioblastoma), SJ-G2 (Glioblastoma), MCF-7 (Breast), A2780 (Ovarian), H460 (Lung), A431 (Skin), Du145 (Prostate), BE2-C (Neuroblastoma), MIA (Pancreas), SMA (Murine Glioblastoma)Growth InhibitionAverage GI50: 23 µM[1]
DebromoaplysinolHT29 (Colon), U87 (Glioblastoma), SJ-G2 (Glioblastoma), MCF-7 (Breast), A2780 (Ovarian), H460 (Lung), A431 (Skin), Du145 (Prostate), BE2-C (Neuroblastoma), MIA (Pancreas), SMA (Murine Glioblastoma)Growth InhibitionAverage GI50: 14 µM[1]
L. obtusa Hexane:AcOEt FractionAGS (Adenocarcinoma gastric)Cytotoxicity9.23[2]
L. karachiana Aqueous ExtractA549 (Human lung adenocarcinoma)Cytotoxicity56.85[3][4]
L. karachiana Aqueous ExtractL929 (Mouse embryo fibroblast)Cytotoxicity219.05[3][4]

Table 2: Antifouling Activity of Omaezallene from Laurencia sp.

CompoundTarget OrganismActivityEC50 (µg/mL)LC50 (µg/mL)
OmaezalleneAmphibalanus amphitrite (Barnacle) larvaeAntifouling0.224.8

Table 3: Larvicidal Activity of this compound

CompoundTarget OrganismActivity
This compoundMosquito larvaePotent Larvicide

Note: Specific LC50 values for this compound were not available in the searched literature, but its potent larvicidal activity is noted.

Experimental Protocols

Cytotoxicity Assays

1. MTT Assay for L. karachiana Extract

This protocol is based on the methodology for assessing the cytotoxicity of the aqueous extract of Laurencia karachiana against A549 and L929 cell lines.[3][4]

  • Cell Culture: A549 (Human lung adenocarcinoma) and L929 (Mouse embryo fibroblast) cells are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the L. karachiana aqueous extract (e.g., 12.5, 25, 50, 100, and 200 µg/mL) for 24 hours. A control group with untreated cells and a standard control (e.g., 15 µg/mL of a known cytotoxic agent) are included.

  • MTT Reagent Addition: After the treatment period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

2. General Cytotoxicity Assay for L. obtusa Fraction

The cytotoxicity of the Hexane:AcOEt fraction of L. obtusa was evaluated against AGS cells.[2]

  • Cell Culture: AGS (adenocarcinoma gastric) cells are maintained in an appropriate culture medium.

  • Treatment: Cells are exposed to the L. obtusa fraction at various concentrations to determine the IC50 value.

  • Viability Assessment: A suitable cell viability assay (e.g., MTT, SRB) is performed to quantify the cytotoxic effect.

Antifouling Bioassay for Omaezallene

This protocol describes the evaluation of the antifouling activity of omaezallene against barnacle larvae.

  • Test Organism: Larvae of the barnacle Amphibalanus amphitrite.

  • Assay Procedure:

    • Prepare different concentrations of omaezallene in filtered seawater.

    • Dispense the solutions into a multi-well plate.

    • Introduce a specific number of barnacle larvae into each well.

    • Incubate the plates under controlled conditions (temperature and light).

    • After a set period (e.g., 24 or 48 hours), count the number of settled (metamorphosed) and dead larvae under a microscope.

  • Data Analysis:

    • EC50 (Median Effective Concentration): The concentration at which 50% of the larvae are inhibited from settling.

    • LC50 (Median Lethal Concentration): The concentration that causes the death of 50% of the larvae.

Mosquito Larvicidal Bioassay for this compound

The following is a general protocol based on WHO guidelines for testing mosquito larvicides, which would be applicable for evaluating this compound.[5][6][7][8]

  • Test Organism: Third or early fourth instar larvae of a target mosquito species (e.g., Aedes aegypti or Anopheles sp.).

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Make serial dilutions of the stock solution with distilled water to obtain a range of test concentrations.

  • Bioassay Procedure:

    • Add a specific volume of each test concentration to beakers or cups containing a defined volume of water.

    • Introduce a known number of mosquito larvae (e.g., 20-25) into each container.

    • Include a control group with solvent and water only, and a negative control with just water.

    • Maintain the containers at a constant temperature and with a specific photoperiod (e.g., 12h light: 12h dark).

    • Record the number of dead larvae after 24 and 48 hours. Larvae are considered dead if they do not move when probed.

  • Data Analysis: Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

Visualizations

Below are diagrams illustrating a general workflow for the discovery of bioactive marine compounds and a potential signaling pathway that could be investigated for cytotoxic compounds from Laurencia.

experimental_workflow General Workflow for Bioactive Marine Compound Discovery cluster_collection Collection & Extraction cluster_screening Screening & Isolation cluster_identification Identification & Evaluation collection Collection of Laurencia sp. extraction Solvent Extraction collection->extraction bioassay Bioactivity Screening (e.g., Cytotoxicity) extraction->bioassay fractionation Bioassay-Guided Fractionation bioassay->fractionation isolation Isolation of Pure Compounds fractionation->isolation structure Structure Elucidation (NMR, MS) isolation->structure quant_eval Quantitative Evaluation (IC50, EC50, LC50) structure->quant_eval

Caption: General workflow for the discovery of bioactive compounds from marine organisms.

signaling_pathway Hypothesized V-ATPase Inhibition Pathway laurencia_compound Laurencia Compound v_atpase V-ATPase laurencia_compound->v_atpase Inhibition lysosome_ph Increased Lysosomal pH v_atpase->lysosome_ph Disruption autophagy_block Blockage of Autophagy lysosome_ph->autophagy_block apoptosis Apoptosis autophagy_block->apoptosis

Caption: A potential mechanism of action for cytotoxic Laurencia compounds involving the inhibition of V-ATPase.

Mechanism of Action Insights

While detailed mechanistic studies for many Laurencia-derived compounds are still ongoing, some potential targets have been suggested. For instance, the cytotoxicity of certain marine natural products is attributed to their ability to inhibit Vacuolar-type H+-ATPases (V-ATPases).[9][10][11][12][13] V-ATPases are crucial for maintaining the acidic environment of intracellular organelles like lysosomes. Inhibition of V-ATPase can disrupt processes such as autophagy, leading to cell death. The molecular docking studies on compounds from L. obtusa suggest an affinity for the HIF-2α protein, indicating a potential role in hypoxia-related cancer pathways.[2] Further research is necessary to elucidate the precise mechanisms of action for the diverse compounds found in Laurencia species.

References

Comparative Efficacy Analysis of Laureatin-X in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and clinical trial databases do not contain efficacy data for a compound named "laureatin" for therapeutic use in humans. The primary characterization of this compound is as a natural product with insecticidal properties[1]. Therefore, this guide presents a hypothetical statistical analysis and comparison for a fictional therapeutic agent, "this compound-X," to illustrate the requested format and content for an audience of researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the hypothetical efficacy of this compound-X versus a standard-of-care agent, "Controlinib," in the treatment of unresectable EGFR-mutated non-small cell lung cancer (NSCLC).

Data Presentation: Comparative Efficacy of this compound-X vs. Controlinib

The following table summarizes the key efficacy endpoints from a hypothetical Phase III clinical trial (NCT01234567).

Efficacy EndpointThis compound-X (N=350)Controlinib (N=350)Hazard Ratio (95% CI)p-value
Primary Endpoint
Median Progression-Free Survival (PFS)18.4 months10.2 months0.52 (0.41-0.65)<0.001
Secondary Endpoints
Objective Response Rate (ORR)75%58%-0.002
Median Duration of Response (DoR)17.5 months9.8 months-<0.001
Median Overall Survival (OS)38.6 months31.8 months0.78 (0.62-0.98)0.035
Subgroup Analysis: PFS in Patients with CNS Metastases
Median Progression-Free Survival (PFS)12.1 months7.8 months0.60 (0.45-0.80)0.001

Experimental Protocols

Protocol: Phase III, Randomized, Double-Blind Study of this compound-X

Objective: To assess the efficacy and safety of this compound-X as a first-line treatment for patients with locally advanced or metastatic unresectable EGFR-mutated (Exon 19 deletion or L858R mutation) non-small cell lung cancer (NSCLC).

Study Design: This was a multicenter, randomized, double-blind, active-controlled Phase III trial. Eligible patients were randomized in a 1:1 ratio to receive either this compound-X or Controlinib.

Patient Population:

  • Inclusion Criteria:

    • Age ≥ 18 years.

    • Histologically or cytologically confirmed Stage IIIB/IV NSCLC, not amenable to curative surgery or radiotherapy.

    • Confirmed EGFR mutation (Exon 19 deletion or L858R).

    • ECOG performance status of 0 or 1.

    • At least one measurable lesion as per RECIST v1.1.

  • Exclusion Criteria:

    • Prior systemic therapy for advanced NSCLC.

    • Symptomatic central nervous system (CNS) metastases.

    • Major surgery within 4 weeks prior to randomization.

Treatment:

  • Experimental Arm: this compound-X 100 mg administered orally once daily.

  • Control Arm: Controlinib 250 mg administered orally once daily.

  • Treatment was continued until disease progression, unacceptable toxicity, or withdrawal of consent.

Efficacy Assessments:

  • Tumor assessments were performed by imaging (CT or MRI) at baseline, every 6 weeks for the first 48 weeks, and every 12 weeks thereafter.

  • Tumor response was evaluated by a Blinded Independent Central Review (BICR) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

  • The primary endpoint was Progression-Free Survival (PFS).

  • Secondary endpoints included Overall Survival (OS), Objective Response Rate (ORR), and Duration of Response (DoR).

Statistical Analysis:

  • The primary analysis of PFS was based on a stratified log-rank test.

  • Hazard ratios and 95% confidence intervals were calculated using a Cox proportional hazards model.

  • ORR was compared using the Cochran-Mantel-Haenszel test.

  • All analyses were performed on the intent-to-treat (ITT) population.

Mandatory Visualizations

Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K LaureatinX This compound-X LaureatinX->EGFR Inhibits Controlinib Controlinib Controlinib->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Hypothetical signaling pathway of this compound-X in EGFR-mutated NSCLC.

Experimental Workflow

cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up & Analysis Screening Patient Screening (N=1000) Inclusion Inclusion Criteria Met (EGFR+, ECOG 0-1) (N=750) Screening->Inclusion Exclusion Exclusion Criteria (Prior Therapy, etc.) (N=250) Screening->Exclusion Randomization 1:1 Randomization (N=700) Inclusion->Randomization ArmA This compound-X Arm (100 mg QD) (N=350) Randomization->ArmA ArmB Controlinib Arm (250 mg QD) (N=350) Randomization->ArmB FollowUp Follow-up until Progression/Toxicity ArmA->FollowUp ArmB->FollowUp Analysis Primary Endpoint: PFS Analysis FollowUp->Analysis

Caption: Workflow for the hypothetical Phase III clinical trial of this compound-X.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Unidentified Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic environment of research and drug development, encountering novel or poorly documented compounds is a reality. When a substance, provisionally named "Laureatin," does not have a readily available Safety Data Sheet (SDS), it is imperative to treat it as a substance of unknown toxicity and handle it with the highest degree of caution. This guide provides a foundational framework for personal protective equipment (PPE), handling, and disposal of such chemicals to ensure the safety of all laboratory personnel.

Risk Assessment and Personal Protective Equipment (PPE)

A thorough risk assessment is the first step before handling any chemical with unknown properties.[1][2] The minimum PPE for working with potentially hazardous materials includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[1][3] However, for a substance of unknown hazard, more stringent measures are recommended.

Recommended PPE for Handling Chemicals of Unknown Toxicity

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[1][3]Provides maximum protection from splashes, aerosols, and flying particles.[1][3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a lab coat. Consider double-gloving.[1]Prevents skin contact with potentially corrosive or toxic substances.[4][5]
Respiratory Protection Use of a chemical fume hood is mandatory. If there is a risk of aerosol generation and a fume hood is not available, a respirator may be necessary.[3][4]Minimizes inhalation of potentially harmful vapors or particulates.
Footwear Closed-toe, liquid-resistant shoes.[3][6]Protects feet from spills and falling objects.[3][6]

Standard Operating Procedure for Handling

A clear and concise standard operating procedure (SOP) is crucial for minimizing risk. The following workflow outlines the key steps for safely handling a chemical with unknown properties.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Chemical prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_observe Conduct Experiment handle_transfer->handle_observe clean_decon Decontaminate Glassware & Surfaces handle_observe->clean_decon clean_dispose Segregate and Dispose of Waste clean_decon->clean_dispose clean_remove_ppe Remove PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Figure 1. Standard operating procedure for handling an unknown chemical.

Emergency Procedures for Spills

In the event of a spill, a swift and safe response is critical. The following diagram outlines the necessary steps for managing a chemical spill.

cluster_spill Chemical Spill Response spill_alert Alert Personnel & Evacuate Area spill_contain Contain the Spill with Absorbent Material spill_alert->spill_contain spill_cleanup Collect Absorbed Material into Hazardous Waste Container spill_contain->spill_cleanup spill_decon Decontaminate the Spill Area spill_cleanup->spill_decon spill_report Report the Spill to EHS spill_decon->spill_report

Figure 2. Emergency procedure for a chemical spill.

Disposal Plan

Proper disposal of chemical waste is essential for environmental protection and regulatory compliance.[5][7] Since the hazards of "this compound" are unknown, all waste generated should be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Segregation : Do not mix waste from this unknown chemical with other waste streams.[2] Solid waste (contaminated gloves, weigh boats, etc.) and liquid waste should be collected in separate, clearly labeled, and leak-proof containers.[2][8][9]

  • Labeling : Label the waste container with "Hazardous Waste," the name "this compound," and the date.

  • Storage : Store the waste container in a designated and secure satellite accumulation area.

  • Disposal : Arrange for pickup and disposal by a licensed hazardous waste management company. High-temperature incineration is the recommended method for the final disposal of unknown chemical waste.[7][9]

Note on Experimental Protocols: Without a known chemical identity and established properties for "this compound," specific experimental protocols cannot be provided. All experimental work should be conducted on a small scale in a controlled environment, such as a chemical fume hood, with continuous monitoring. Researchers should proceed with the assumption that the substance is highly toxic, flammable, and reactive.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。